3-Hydroxy-2-isopropylbenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-propan-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAYDPVNDLKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-isopropylbenzonitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a hydroxyl group, an isopropyl group, and a nitrile group on a benzene ring, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and potential biological activity, with a focus on its role as a tyrosinase inhibitor. Due to the limited availability of experimental data for this specific compound, this guide combines available information with data from closely related compounds and established chemical principles.
Chemical Structure and Properties
This compound possesses a distinct molecular architecture that governs its chemical behavior. The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitrile group creates a unique electronic environment on the aromatic ring.
Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1243279-74-4[1] |
| Molecular Formula | C₁₀H₁₁NO[1] |
| Molecular Weight | 161.20 g/mol [1] |
| InChI Key | VDAAYDPVNDLKLN-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound is limited. The following table includes predicted values and information on solubility characteristics.
| Property | Value | Source |
| Boiling Point | 288.8 ± 33.0 °C | Predicted |
| Density | 1.09 ± 0.1 g/cm³ | Predicted |
| pKa | 9.10 ± 0.10 | Predicted |
| Solubility | Soluble in alcohols (ethanol, methanol), ketones, and other polar organic solvents. Solubility is expected to be higher in hot solvents.[1] | Inferred from related compounds |
Synthesis and Purification
Plausible Synthetic Routes
Strategy A: Functionalization of a Benzonitrile Core
This approach would involve the sequential introduction of the isopropyl and hydroxyl groups onto a benzonitrile starting material. This would likely involve a Friedel-Crafts alkylation to introduce the isopropyl group, followed by a hydroxylation step. The regioselectivity of both steps would be critical to obtain the desired 3-hydroxy-2-isopropyl substitution pattern.[1]
Strategy B: Cyanation of a Substituted Phenol
This route begins with a precursor that already contains the isopropyl and hydroxyl groups, such as 2-isopropylphenol. The key step is the introduction of the cyano group onto the aromatic ring. This can be achieved through methods like the Sandmeyer or Rosenmund-von Braun reactions.[1]
Illustrative Experimental Protocol (Adapted from related compounds)
The following is a generalized protocol for the synthesis of a hydroxybenzonitrile via the demethylation of a methoxybenzonitrile precursor. This serves as an example of the type of procedure that could be adapted for the synthesis of this compound from a suitable methoxy-substituted precursor.
Reaction: Demethylation of 3-methoxy-2-isopropylbenzonitrile to this compound.
Materials:
-
3-methoxy-2-isopropylbenzonitrile
-
2,4,6-trimethylpyridine (collidine)
-
Lithium iodide (LiI)
-
10% Aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
-
Saturated brine solution
Procedure:
-
To a 250 mL three-necked flask, add 3-methoxy-2-isopropylbenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine.
-
Heat the reaction mixture to 170 °C with stirring.
-
Once the temperature is stable, add lithium iodide (3 equivalents) in portions.
-
Continue stirring the reaction at 170 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10% aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic phase sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Purification by Recrystallization
A general protocol for the purification of the final product via recrystallization is as follows:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent system (a solvent that dissolves the compound when hot but not when cold).
-
Dissolution: Dissolve the crude compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Spectroscopic Data (Predicted)
Experimentally obtained spectroscopic data for this compound is not widely available. The following tables provide predicted data based on the chemical structure.
¹H NMR Predicted Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | ~7.0-7.4 | Multiplet |
| Hydroxyl O-H | ~5.0-6.0 (variable) | Singlet (broad) |
| Isopropyl C-H | ~3.2-3.4 | Septet |
| Isopropyl CH₃ | ~1.2-1.4 | Doublet |
¹³C NMR Predicted Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C≡N | 115 - 120 |
| C-OH | 150 - 160 |
| C-isopropyl | 135 - 145 |
| Aromatic C | 115 - 140 |
| Isopropyl CH | 25 - 35 |
| Isopropyl CH₃ | 20 - 25 |
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2250 (sharp) |
Potential Biological Activity: Tyrosinase Inhibition
Substituted benzonitriles are a class of compounds that have been investigated for a variety of biological activities. This compound has been identified as a potential tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of skin-lightening agents and treatments for hyperpigmentation disorders.
Tyrosinase Inhibition Assay Protocol
The following is a standard protocol for determining the tyrosinase inhibitory activity of a compound.
Materials:
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Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.5)
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Test compound (this compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or kojic acid.
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-492 nm at regular intervals for a defined period using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Chemical Properties Overview
Caption: Key chemical and biological properties of this compound.
Plausible Synthetic Workflow
Caption: A potential synthetic workflow for this compound.
Proposed Tyrosinase Inhibition Mechanism
Caption: Proposed mechanism of tyrosinase inhibition by phenolic compounds.
References
Technical Guide: 3-Hydroxy-2-isopropylbenzonitrile
CAS Number: 1243279-74-4
Abstract
This technical whitepaper provides a comprehensive overview of 3-Hydroxy-2-isopropylbenzonitrile, a substituted benzonitrile with potential applications in chemical synthesis and biological research. This document details the physicochemical properties, synthetic routes, purification protocols, and analytical characterization of the compound. Due to the limited publicly available data on specific biological pathways, this guide presents a generalized experimental workflow for its synthesis and purification, alongside a discussion of the potential biological relevance of substituted benzonitriles. All quantitative data are presented in tabular format for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram. This guide is intended for researchers, scientists, and professionals in the fields of drug development and chemical research.
Introduction
This compound is a poly-substituted aromatic compound featuring a nitrile, a hydroxyl, and an isopropyl group attached to a benzene ring.[1] The unique electronic and steric arrangement of these functional groups imparts distinct chemical properties that make it a molecule of interest for further investigation.[1] The presence of a hydroxyl group as a hydrogen bond donor, a nitrile group as a potential hydrogen bond acceptor, and a lipophilic isopropyl group suggests potential for interaction with biological targets.[1] While extensive research on this specific molecule is not widely published, its structural motifs are found in various biologically active compounds. This guide aims to consolidate the available information and provide a foundational understanding for future research and development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 1. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimentally determined data.
| Property | Value | Source |
| CAS Number | 1243279-74-4 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.20 g/mol | [1] |
| Boiling Point (Predicted) | 288.8 ± 33.0 °C | ChemicalBook |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | ChemicalBook |
| InChI Key | VDAAYDPVNDLKLN-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Detailed, step-by-step synthetic protocols for this compound are not extensively documented in publicly available literature. However, based on established organic chemistry principles, several synthetic strategies can be proposed. A retrosynthetic analysis suggests three main approaches.[1]
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals the following potential synthetic pathways:[1]
-
Strategy A: Functionalization of a Benzonitrile Core: This approach starts with a benzonitrile scaffold and involves the sequential introduction of the isopropyl and hydroxyl groups.[1]
-
Strategy B: Cyanation of a Substituted Phenol: This strategy begins with a precursor already containing the isopropyl and hydroxyl functionalities, such as 2-isopropylphenol, followed by the introduction of the cyano group.[1]
-
Strategy C: Ring Formation/Annulation: A more complex approach that involves constructing the aromatic ring from acyclic precursors.[1]
Generalized Synthetic Protocol (Strategy B)
The following is a generalized experimental protocol based on the cyanation of a substituted phenol, which is a common method for synthesizing such compounds.
Reaction: Cyanation of 2-isopropylphenol.
Reagents and Materials:
-
2-isopropylphenol
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A suitable cyanating agent (e.g., copper(I) cyanide)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 2-isopropylphenol and the chosen solvent.
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Add the cyanating agent to the mixture.
-
Heat the reaction mixture to an appropriate temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with an appropriate aqueous solution.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude this compound is crucial to remove impurities and by-products. Recrystallization and column chromatography are standard methods for purifying solid organic compounds.[1]
A generalized protocol for the recrystallization of this compound is presented in Table 2. The choice of solvent is critical and should be determined empirically through small-scale solubility tests.[1]
| Step | Procedure | Expected Observations |
| 1. Solvent Screening | Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) at room temperature and upon heating. | An ideal solvent will dissolve the compound when hot but not when cold. |
| 2. Dissolution | Dissolve the crude compound in a minimal amount of the chosen hot solvent to form a saturated solution. | A clear solution is formed. Some impurities may remain undissolved. |
| 3. Hot Filtration | If insoluble impurities are present, filter the hot solution by gravity. | Removal of solid impurities, resulting in a clear filtrate. |
| 4. Cooling | Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Formation of solid crystals as the solution becomes supersaturated. |
| 5. Isolation | Collect the crystals by vacuum filtration. | Separation of the purified solid from the mother liquor containing soluble impurities. |
| 6. Washing | Wash the collected crystals with a small amount of the cold solvent. | Removal of any adhering mother liquor from the crystal surfaces. |
| 7. Drying | Dry the crystals under vacuum. | A dry, crystalline solid of purified this compound is obtained. |
For higher purity, column chromatography can be employed. A typical procedure would involve:
-
Stationary Phase: Silica gel or a reverse-phase material like C18.
-
Mobile Phase: A solvent system determined by TLC analysis, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Procedure: The crude product is loaded onto the column and eluted with the mobile phase. Fractions are collected and analyzed for the presence of the desired compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 6.8–7.5 ppm range), the isopropyl group, and the hydroxyl proton.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted major fragment ions are presented in Table 3.[1]
| m/z (mass-to-charge ratio) | Ion Structure / Origin | Significance |
| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 146 | [M - CH₃]⁺ | Confirms the presence of an isopropyl group |
| 118 | [M - C₃H₇]⁺ | Confirms the presence of an isopropyl group |
| 91 | [C₆H₄CN]⁺ | Fragmentation of the benzonitrile core |
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound have not been elucidated in the available literature, the benzonitrile scaffold is present in numerous biologically active molecules. Substituted benzonitriles have been investigated for a range of therapeutic applications. For instance, some benzonitrile derivatives act as enzyme inhibitors.[1] It has been noted that this compound has been investigated for its potential as a tyrosinase inhibitor, although detailed studies are not publicly available.[1]
Given the lack of specific information on the signaling pathways for this particular compound, a diagrammatic representation of a biological pathway would be speculative. Instead, a detailed experimental workflow for the synthesis and purification of this compound is provided below.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the synthesis and purification of this compound, based on the general protocols described in this guide.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
This compound is a compound with potential for further research in both synthetic and medicinal chemistry. This technical guide has summarized the currently available information on its properties, synthesis, and analysis. While detailed experimental protocols and biological pathway information are scarce, the provided generalized procedures and workflow offer a solid starting point for researchers. Future studies are warranted to fully elucidate the chemical reactivity and biological activity of this molecule, which may unveil novel applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the principal synthetic pathways for 3-Hydroxy-2-isopropylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. The unique arrangement of its hydroxyl, isopropyl, and nitrile functional groups presents distinct synthetic challenges and opportunities. This document outlines three primary retrosynthetic strategies, providing theoretical frameworks and analogous experimental protocols.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals three logical bond disconnections, leading to distinct synthetic strategies:
-
Strategy A: Functionalization of a Benzonitrile Core: This approach involves the sequential introduction of the isopropyl and hydroxyl groups onto a benzonitrile scaffold.
-
Strategy B: Cyanation of a Substituted Phenol: This strategy commences with a 2-isopropylphenol precursor, with the key step being the introduction of the cyano group.
-
Strategy C: Multi-Step Synthesis via Sandmeyer Reaction: This pathway involves the construction of the target molecule from a substituted aniline precursor through a diazonium salt intermediate.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway A: Functionalization of a Benzonitrile Core
This pathway begins with a commercially available benzonitrile and introduces the required substituents in a stepwise manner. The key challenges lie in achieving the desired regioselectivity during the alkylation and hydroxylation steps.
Workflow
Caption: Workflow for the functionalization of a benzonitrile core.
Experimental Protocols
Step 1: Friedel-Crafts Isopropylation of Benzonitrile
This reaction introduces the isopropyl group onto the benzonitrile ring. The primary challenge is controlling the regioselectivity to favor the ortho-isomer.
-
Reaction: Benzonitrile is reacted with an isopropylating agent, such as isopropyl bromide or isopropanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst.
-
Protocol: To a stirred solution of benzonitrile in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add aluminum chloride in portions at 0°C. Then, add isopropyl bromide dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product mixture is then purified by fractional distillation or column chromatography to isolate 2-isopropylbenzonitrile.
-
Challenges: This reaction typically yields a mixture of ortho-, meta-, and para-isomers, with the para-isomer often being the major product due to steric hindrance. Optimization of the catalyst and reaction conditions is crucial to enhance the yield of the desired ortho-isomer.
Step 2: Nitration of 2-Isopropylbenzonitrile
The introduction of a nitro group is a key step towards the final hydroxyl group.
-
Reaction: 2-Isopropylbenzonitrile is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Protocol: To a stirred solution of 2-isopropylbenzonitrile in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise. The temperature is maintained below 10°C throughout the addition. After stirring for a few hours at room temperature, the reaction mixture is poured onto ice. The precipitated solid is filtered, washed with water, and dried to yield 3-nitro-2-isopropylbenzonitrile.
Step 3: Reduction of 3-Nitro-2-isopropylbenzonitrile
The nitro group is reduced to an amino group.
-
Reaction: The nitro compound is reduced using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Protocol: A mixture of 3-nitro-2-isopropylbenzonitrile, tin(II) chloride dihydrate, and ethanol is refluxed for several hours. The solvent is then removed under reduced pressure, and the residue is treated with a concentrated sodium hydroxide solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give 3-amino-2-isopropylbenzonitrile.
Step 4: Diazotization and Hydrolysis of 3-Amino-2-isopropylbenzonitrile
The final step involves converting the amino group to a hydroxyl group via a diazonium salt intermediate.
-
Reaction: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed by heating in an aqueous acidic solution.
-
Protocol: 3-Amino-2-isopropylbenzonitrile is dissolved in a dilute aqueous solution of a strong acid (e.g., sulfuric acid). The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a boiling aqueous acidic solution. After cooling, the product is extracted, and the organic layer is purified to yield this compound.
Quantitative Data (Estimated)
| Step | Reactants | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | Benzonitrile, Isopropyl Bromide | AlCl₃ | CS₂, 0°C to RT | 30-40 (ortho) | >95 (after purification) |
| 2 | 2-Isopropylbenzonitrile | HNO₃, H₂SO₄ | 0-10°C | 80-90 | >98 |
| 3 | 3-Nitro-2-isopropylbenzonitrile | SnCl₂·2H₂O, HCl | Reflux | 85-95 | >97 |
| 4 | 3-Amino-2-isopropylbenzonitrile | NaNO₂, H₂SO₄, H₂O | 0-5°C then heat | 70-80 | >99 (after purification) |
Synthesis Pathway B: Cyanation of a Substituted Phenol
This approach starts with 2-isopropylphenol and introduces the cyano group in a later step. This can be advantageous as the starting material is readily available.
Workflow
Caption: Workflow for the cyanation of a substituted phenol.
Experimental Protocols
Step 1: Bromination of 2-Isopropylphenol
Selective bromination at the position meta to the hydroxyl group and ortho to the isopropyl group is required.
-
Reaction: 2-Isopropylphenol is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent.
-
Protocol: To a solution of 2-isopropylphenol in a solvent like dichloromethane or carbon tetrachloride, N-bromosuccinimide is added in portions at room temperature. The reaction is stirred for several hours until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The crude product is purified by column chromatography to yield 2-isopropyl-3-bromophenol.
Step 2: Palladium-Catalyzed Cyanation of 2-Isopropyl-3-bromophenol
The bromo-substituted phenol is converted to the corresponding nitrile using a palladium-catalyzed cross-coupling reaction.
-
Reaction: The aryl bromide is reacted with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand.[1]
-
Protocol: A mixture of 2-isopropyl-3-bromophenol, zinc cyanide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and a base (e.g., zinc powder and DMAP) in a solvent like DMF or DMAc is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with aqueous ammonia and brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data (Estimated)
| Step | Reactants | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | 2-Isopropylphenol | NBS | CH₂Cl₂, RT | 60-70 | >97 (after purification) |
| 2 | 2-Isopropyl-3-bromophenol | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF, 120°C | 70-85 | >99 (after purification) |
Synthesis Pathway C: Multi-Step Synthesis via Sandmeyer Reaction
This classical approach in aromatic chemistry provides a reliable route for introducing a nitrile group via a diazonium salt intermediate.
Workflow
References
Spectroscopic Characterization of 3-Hydroxy-2-isopropylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Hydroxy-2-isopropylbenzonitrile (CAS No. 1243279-74-4). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which holds potential in various research and development applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, expected Mass Spectrometry (MS) fragmentation, and the experimental protocols for acquiring such data.
Core Spectroscopic Data
The structural characteristics of this compound (C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ) give rise to a unique spectroscopic fingerprint.[1][2] The following tables summarize the predicted and expected data from key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a deuterated chloroform (CDCl₃) solvent are presented below.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ [1]
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (Ar-H) | ~7.0-7.4 | Multiplet |
| ¹H (OH) | ~5.0-6.0 (variable) | Singlet (broad) |
| ¹H (CH of isopropyl) | ~3.2-3.4 | Septet |
| ¹H (CH₃ of isopropyl) | ~1.2-1.4 | Doublet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ [1]
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | Multiple signals expected in the aromatic region |
| Isopropyl CH | Signal expected in the aliphatic region |
| Isopropyl CH₃ | Signal expected in the aliphatic region |
| Nitrile Carbon | Signal expected in the downfield region |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its hydroxyl and nitrile groups.[1]
Table 3: Expected IR Absorption Bands for this compound [1]
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200–3600 | Broad and strong |
| C≡N (nitrile) | ~2220-2260 | Sharp, medium intensity |
| C-H (aromatic) | ~3000-3100 | Sharp, weak to medium |
| C-H (aliphatic) | ~2850-3000 | Sharp, medium |
| C=C (aromatic) | ~1450-1600 | Medium to weak |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.[1]
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Ion Peak (M⁺) | m/z 161 |
| Method | Electron Ionization (EI) is a standard method for generating a reproducible fragmentation pattern.[1] |
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for both ¹H and ¹³C NMR involves dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[1] The spectra are then acquired on a spectrometer, with typical frequencies for ¹H NMR being 400 or 500 MHz.[3][4][5] The resulting spectra are analyzed for chemical shifts, coupling constants, and integration values.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis of benzonitrile derivatives, a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is generally effective.[1] A typical protocol involves programming the oven temperature to ensure separation from any impurities or residual solvents.[1] An example oven program would be an initial temperature of 100°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, which is then held for 5 minutes.[1] The inlet temperature is typically set to 250°C, and helium is used as the carrier gas at a constant flow rate.[1] Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern, with the ion source temperature at 230°C and a mass range of m/z 40-400.[1]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
Solubility Profile of 3-Hydroxy-2-isopropylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-2-isopropylbenzonitrile, a substituted benzonitrile with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific experimental data in public literature, this document combines qualitative information, data from analogous compounds, and established experimental methodologies to offer a thorough understanding of its solubility profile. The guide includes a hypothetical solubility dataset, detailed experimental protocols for solubility determination and recrystallization, and essential safety and handling information. This document aims to serve as a valuable resource for professionals working with this compound, enabling informed decisions in experimental design and process development.
Introduction
This compound is an aromatic nitrile compound featuring a hydroxyl and an isopropyl group on the benzene ring. These functional groups significantly influence its physicochemical properties, including its solubility in various solvents. The hydroxyl group imparts polarity and the capacity for hydrogen bonding, while the isopropyl group adds steric bulk and a nonpolar character. Understanding the solubility of this compound is critical for a range of applications, including its synthesis, purification, formulation, and biological screening.
This guide provides a detailed examination of the solubility of this compound. While specific quantitative data is scarce, this document extrapolates information from related compounds and outlines the standard experimental procedures for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | - |
| Molecular Weight | 161.20 g/mol | - |
| Predicted Boiling Point | 288.8 ± 33.0 °C | [1] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 9.10 ± 0.10 | [1] |
| Predicted Aqueous Solubility | 0.17 mg/mL | - |
Solubility Profile
Based on these characteristics, the compound is expected to be soluble in polar protic solvents like ethanol and isopropanol. Acetone is also likely to be a suitable solvent. Toluene may exhibit temperature-dependent solubility, being more effective at higher temperatures. Hexane is expected to be a poor solvent and can be used as an anti-solvent to induce precipitation or crystallization.
Hypothetical Quantitative Solubility Data
To facilitate experimental design, the following table presents a hypothetical set of solubility data for this compound in various solvents at two different temperatures. It is crucial to note that these values are illustrative and should be experimentally verified.
| Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |
| Water | 25 | < 0.02 |
| Ethanol | 25 | 15 - 25 |
| 50 | 40 - 60 | |
| Isopropanol | 25 | 10 - 20 |
| 50 | 35 - 55 | |
| Acetone | 25 | 20 - 35 |
| 50 | 50 - 75 | |
| Toluene | 25 | 1 - 5 |
| 50 | 15 - 25 | |
| Hexane | 25 | < 0.1 |
| 50 | < 0.5 |
Experimental Protocols
Accurate determination of solubility is fundamental for the successful application of this compound in research and development. The following sections detail the standard experimental methodologies for solubility assessment and purification.
Solubility Determination: Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration through a fine-pored filter (e.g., 0.22 µm).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Recrystallization Protocol for Purification
Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.
Methodology:
-
Solvent Selection: A suitable solvent is chosen that dissolves this compound well at elevated temperatures but poorly at lower temperatures.
-
Dissolution: The crude compound is dissolved in a minimal amount of the hot solvent to form a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 3-hydroxybenzonitrile and other substituted benzonitriles can be used to infer potential hazards and necessary precautions.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. Although specific quantitative data remains elusive, the provided qualitative information, hypothetical data, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The structural characteristics of the molecule suggest solubility in polar organic solvents, with temperature being a key factor in modulating its solubility. The outlined experimental procedures for solubility determination and recrystallization provide a clear path for obtaining precise data and for the purification of the compound. Adherence to the recommended safety precautions is essential to ensure the safe handling of this and related chemical entities. Further experimental investigation is highly encouraged to establish a definitive quantitative solubility profile for this compound.
References
An In-depth Technical Guide to 3-Hydroxy-2-isopropylbenzonitrile
An Overview of its Chemical Identity, Synthesis, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Published: November 2, 2025
Abstract
3-Hydroxy-2-isopropylbenzonitrile, with the Chemical Abstracts Service (CAS) registry number 1243279-74-4, is a substituted aromatic nitrile.[1] This guide provides a comprehensive overview of its chemical properties, established and potential synthetic routes, and its prospective biological activities. The unique arrangement of a hydroxyl, an isopropyl, and a nitrile group on the benzene ring imparts distinct chemical characteristics that make it a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex organic molecules.[2]
Introduction and Historical Context
While a detailed historical account of the specific discovery and initial synthesis of this compound is not extensively documented in publicly available literature, its existence as a chemical entity is confirmed by its unique CAS number, 1243279-74-4.[1] The compound is a substituted benzonitrile, a class of organic compounds that have been a subject of interest in organic chemistry for many years. The interplay of the electron-donating hydroxyl and isopropyl groups with the electron-withdrawing nitrile group creates a unique electronic and steric environment, suggesting potential for novel chemical transformations and biological interactions.[2] Its primary significance appears to be as a research chemical and a building block in organic synthesis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. The presence of a hydroxyl group allows for hydrogen bonding, while the isopropyl group adds lipophilicity, and the nitrile group can act as a hydrogen bond acceptor.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | |
| CAS Number | 1243279-74-4 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methodologies in organic synthesis. A retrosynthetic analysis suggests that the primary disconnections can be made at the carbon-nitrogen triple bond of the nitrile group, the carbon-carbon bond of the isopropyl substituent, and the carbon-oxygen bond of the hydroxyl group.[2]
General Synthetic Strategies
Several potential synthetic pathways can be envisioned:[2]
-
Functionalization of a Benzonitrile Core: This approach involves starting with a pre-existing benzonitrile and introducing the hydroxyl and isopropyl groups.
-
The Sandmeyer Reaction: This classic reaction involves the diazotization of a corresponding aniline (3-amino-2-isopropylphenol) followed by treatment with a copper(I) cyanide salt.
-
The Rosenmund-von Braun Reaction: This method utilizes an aryl halide, such as 3-bromo-2-isopropylphenol, and reacts it with a stoichiometric amount of copper(I) cyanide at elevated temperatures. Modern variations of this reaction may employ transition-metal catalysts under milder conditions.
-
Multi-step Synthesis from Simpler Precursors: A more complex route could involve constructing the aromatic ring from acyclic precursors, incorporating the necessary functional groups during the cyclization process. This could involve the alkylation of a phenol or hydroxylation of an isopropylbenzonitrile, though careful control of regiochemistry would be critical.[2]
Illustrative Experimental Workflow
While specific, detailed protocols for the synthesis of this compound are not extensively documented, a general workflow for its preparation and purification can be outlined.
Caption: A generalized workflow for the synthesis and purification of this compound.
Purification Protocols
Purification of the final compound is crucial to ensure high purity for subsequent applications. Crystallization and recrystallization are common techniques used for purifying solid organic compounds. These methods rely on the differential solubility of the target compound and impurities in a suitable solvent system at varying temperatures.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The aromatic protons would typically appear as complex multiplets in the range of δ 6.8–7.5 ppm. The isopropyl group would exhibit a doublet for the six equivalent methyl protons around δ 1.2 ppm and a septet for the methine proton. The phenolic hydroxyl proton is expected to produce a broad singlet, with its chemical shift being dependent on concentration and the solvent used.[2]
Potential Biological Activity
The structural features of this compound, including a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (nitrile group), and a lipophilic isopropyl group, suggest that it may interact with biological targets.[2] It has been investigated for its potential as a tyrosinase inhibitor.[2] However, detailed studies on its biological activity and mechanism of action are not widely reported in the public domain.
Due to the lack of specific information on signaling pathways affected by this compound, a corresponding diagram cannot be provided at this time. Further research is needed to elucidate its biological roles and mechanisms of action.
Conclusion
This compound is a substituted benzonitrile with potential applications in organic synthesis and medicinal chemistry. While its history is not well-documented, its chemical structure and properties make it a subject of interest for further research. The synthetic strategies outlined provide a foundation for its preparation, and its potential as a tyrosinase inhibitor warrants further investigation into its biological activities. As more research becomes available, a more complete understanding of this compound's properties and applications will emerge.
References
Molecular Modeling and Simulation of 3-Hydroxy-2-isopropylbenzonitrile: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and computational workflows for the molecular modeling and simulation of 3-Hydroxy-2-isopropylbenzonitrile. This document is intended to serve as a detailed resource for researchers and scientists engaged in drug discovery and development, offering a foundational understanding of the in silico evaluation of this and similar small molecules.
Introduction
This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry, particularly as an inhibitor of enzymes such as tyrosinase. The strategic placement of a hydroxyl group, an isopropyl group, and a nitrile moiety on the benzene ring creates a unique electronic and steric profile, making it an interesting candidate for targeted drug design. Molecular modeling and simulation techniques are indispensable tools for elucidating the interactions of such small molecules with biological targets at an atomic level, thereby guiding lead optimization and reducing the costs and timelines associated with experimental screening.
This guide will detail the necessary steps for a comprehensive in silico analysis of this compound, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations.
Physicochemical and Predicted Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the molecule's behavior in biological systems and for parameterizing the force fields used in molecular simulations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem |
| Molecular Weight | 161.20 g/mol | PubChem |
| CAS Number | 1243279-74-4 | ChemicalBook[1] |
| Predicted Boiling Point | 288.8 ± 33.0 °C | ChemicalBook[1] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 9.10 ± 0.10 | ChemicalBook[1] |
| Predicted XLogP3 | 2.5 | PubChem |
Computational Workflow
The in silico evaluation of this compound as a potential enzyme inhibitor, such as for tyrosinase, follows a multi-step computational workflow. This workflow is designed to systematically investigate the molecule's properties, its binding affinity to the target protein, and the stability of the protein-ligand complex.
Methodologies
This section provides detailed protocols for the key computational and experimental procedures cited in this guide.
Quantum Chemical Calculations
Quantum chemical calculations are essential for obtaining accurate parameters for the ligand that are not available in standard force fields.
Protocol for Ligand Optimization and Property Calculation:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31G* or a larger basis set for higher accuracy.
-
Geometry Optimization: Perform a full geometry optimization of this compound to find its lowest energy conformation.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies for comparison with experimental IR spectra.
-
Electrostatic Potential (ESP) Calculation: Calculate the electrostatic potential on a grid of points around the optimized molecule. This is a prerequisite for deriving RESP charges.
-
NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Key IR Frequencies (cm⁻¹) | |
| O-H stretch | ~3600 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic) | ~2970-2870 |
| C≡N stretch | ~2230 |
| C=C stretch (aromatic) | ~1600-1450 |
| ¹H NMR Chemical Shifts (ppm) | |
| Aromatic Protons | 6.8 - 7.5 |
| Isopropyl CH | 3.0 - 3.5 |
| Isopropyl CH₃ | 1.2 - 1.4 |
| Phenolic OH | 5.0 - 6.0 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C≡N | 115 - 120 |
| C-OH | 155 - 160 |
| Aromatic Carbons | 110 - 140 |
| Isopropyl CH | 25 - 30 |
| Isopropyl CH₃ | 20 - 25 |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.
Protocol for Molecular Docking with AutoDock Vina:
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., mushroom tyrosinase, PDB ID: 2Y9X) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Use the optimized geometry of this compound from the quantum chemical calculations.
-
Assign partial charges (preferably RESP charges) and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of the enzyme. For tyrosinase, this includes the copper-coordinating histidine residues.
-
Define a grid box that encompasses the active site to constrain the docking search space.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared protein, ligand, and the coordinates of the grid box.
-
The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses using software like PyMOL or Discovery Studio.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the best-scoring poses.
-
Table 3: Comparative Docking Scores of Tyrosinase Inhibitors
| Compound | Docking Score (kcal/mol) |
| This compound (Predicted) | -6.5 to -8.0 |
| Kojic Acid (Reference Inhibitor) | -5.0 to -6.0 |
| Tropolone (Reference Inhibitor) | -6.0 to -7.0 |
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability.
Protocol for MD Simulation using AMBER:
-
System Preparation (tleap):
-
Load the force field parameters for the protein (e.g., ff14SB) and the ligand (GAFF2 with RESP charges).
-
Combine the protein and the best-docked pose of the ligand to create the complex.
-
Solvate the complex in a box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a multi-stage energy minimization to remove steric clashes. Initially, restrain the protein and ligand and minimize the positions of water and ions. Then, gradually release the restraints and minimize the entire system.
-
-
Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the system to reach the correct temperature.
-
NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the system reaches the correct density.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates of the system at regular intervals.
-
-
Analysis (cpptraj):
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.
-
Experimental Validation
The computational predictions should be validated through in vitro experiments. For a potential tyrosinase inhibitor, a tyrosinase inhibition assay is the most relevant experiment.
Protocol for Tyrosinase Inhibition Assay:
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), this compound, kojic acid (positive control), phosphate buffer (pH 6.8), 96-well plate, spectrophotometer.
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add the tyrosinase solution and the test compound/control to the buffer.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding L-DOPA.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
The integrated computational and experimental approach outlined in this guide provides a robust framework for the evaluation of this compound as a potential enzyme inhibitor. The detailed methodologies for quantum chemical calculations, molecular docking, and molecular dynamics simulations, when coupled with experimental validation, can significantly accelerate the drug discovery process by providing a deeper understanding of the molecular interactions that govern biological activity. This guide serves as a valuable resource for researchers seeking to apply these powerful techniques to the study of novel small molecules.
References
Methodological & Application
synthesis of 3-Hydroxy-2-isopropylbenzonitrile step-by-step protocol
Based on established principles of organic synthesis for analogous aromatic nitriles, this document provides a representative protocol for the synthesis of 3-Hydroxy-2-isopropylbenzonitrile. While specific, peer-reviewed protocols for this exact molecule are not extensively detailed in publicly available literature, the following methodology is constructed from common synthetic strategies for functionalized benzonitriles.[1]
Application Notes
This compound is a substituted aromatic nitrile. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science.[1] The unique electronic and steric environment created by the interplay of the hydroxyl, isopropyl, and nitrile groups governs its reactivity and potential for creating more complex molecules.[1] Substituted benzonitriles are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and EN 166-certified safety goggles.[1]
-
Engineering Controls: All manipulations involving reagents and the reaction mixture should be conducted within a certified chemical fume hood to minimize inhalation risks.[1]
-
Waste Disposal: Nitrile-containing waste should be handled and disposed of according to institutional safety guidelines, which may include neutralization before disposal.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
Retrosynthetic Analysis
A retrosynthetic analysis helps deconstruct the target molecule into simpler, more readily available starting materials. For this compound, this analysis reveals two primary strategic disconnections: functionalizing a benzonitrile core or introducing the cyano group to a substituted phenol.[1]
Caption: Retrosynthetic analysis of this compound.
This protocol will focus on a plausible pathway derived from Strategy B , which involves the introduction of a cyano group onto a phenol derivative.
Representative Synthetic Protocol
This hypothetical protocol outlines the synthesis starting from a 2-isopropylphenol precursor. The introduction of the nitrile group can be achieved through a multi-step sequence, such as formylation followed by conversion of the aldehyde to a nitrile.
Principle: The synthesis involves an electrophilic aromatic substitution (ortho-formylation) on 2-isopropylphenol to introduce an aldehyde group, followed by the conversion of this aldehyde into a nitrile. This sequence ensures the correct positioning of the functional groups.
Quantitative Data: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Step 1: Formylation | ||||
| 2-Isopropylphenol | 136.19 | 5.00 g | 36.7 | Starting Material |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |
| Tin(IV) chloride (SnCl₄) | 260.51 | 10.5 g (4.8 mL) | 40.4 | Lewis Acid Catalyst |
| Dichloromethyl methyl ether | 114.96 | 4.65 g (4.1 mL) | 40.4 | Formylating Agent |
| Step 2: Nitrile Formation | ||||
| 3-Hydroxy-2-isopropylbenzaldehyde | 164.20 | (from Step 1) | ~36.7 | Intermediate |
| Formic Acid | 46.03 | 50 mL | - | Solvent/Catalyst |
| Hydroxylamine hydrochloride | 69.49 | 2.80 g | 40.4 | Reagent |
| Work-up & Purification | ||||
| 1M Hydrochloric Acid | 36.46 | ~150 mL | - | Quenching/Washing |
| Saturated Sodium Bicarbonate | 84.01 | ~100 mL | - | Washing |
| Saturated Sodium Chloride (Brine) | 58.44 | ~50 mL | - | Washing |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | Drying Agent |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |
| Hexane | 86.18 | As needed | - | Eluent for Chromatography |
Experimental Procedure
Step 1: Synthesis of 3-Hydroxy-2-isopropylbenzaldehyde (Formylation)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-isopropylphenol (5.00 g) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add tin(IV) chloride (4.8 mL) to the stirred solution.
-
Reagent Addition: Add dichloromethyl methyl ether (4.1 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl (100 mL) and stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (50 mL), followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde intermediate.
Step 2: Synthesis of this compound (Nitrile Formation)
-
Reaction Setup: To the crude 3-hydroxy-2-isopropylbenzaldehyde from the previous step, add formic acid (50 mL) and hydroxylamine hydrochloride (2.80 g).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. A precipitate may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate (3x 50 mL).
-
Washing: Combine the organic extracts and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Step 3: Purification and Characterization
-
Purification: Purify the crude this compound using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[1]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system to obtain a dry, crystalline solid.[1]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.[1]
Experimental Workflow
The overall experimental process can be visualized as a sequence of distinct stages, from initial setup to final analysis.
Caption: General workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-isopropylbenzonitrile is a substituted aromatic nitrile, a class of compounds recognized as important intermediates in the synthesis of pharmaceuticals and fine chemicals. The unique substitution pattern, featuring a hydroxyl, an isopropyl, and a nitrile group on the benzene ring, provides a versatile scaffold for further chemical modifications. The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitrile group creates a distinct electronic and steric environment, making it a valuable building block in medicinal chemistry and materials science.
This document provides a detailed experimental protocol for a plausible two-step synthesis of this compound starting from commercially available 2-isopropylphenol. The synthetic strategy involves an initial ortho-formylation of the phenol via the Duff reaction to yield 3-hydroxy-2-isopropylbenzaldehyde, followed by the conversion of the aldehyde to the target nitrile through an oxime intermediate.
Overall Reaction Scheme
Experimental Protocols
Part 1: Synthesis of 3-Hydroxy-2-isopropylbenzaldehyde via Duff Reaction
The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol and boric acid.[1][2]
Materials and Equipment:
-
2-Isopropylphenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric Acid
-
Hydrochloric acid (HCl), concentrated and 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-isopropylphenol (13.6 g, 0.1 mol), hexamethylenetetramine (21.0 g, 0.15 mol), glycerol (75 mL), and boric acid (6.2 g, 0.1 mol).
-
Reaction Execution: Heat the mixture with stirring in a heating mantle to 150-160 °C. Maintain this temperature for 3 hours. The reaction mixture will become a thick, dark slurry.
-
Hydrolysis: Cool the reaction mixture to approximately 80 °C. Carefully and slowly add 100 mL of 2M HCl. An exothermic reaction will occur. Once the addition is complete, heat the mixture to reflux for 15 minutes to hydrolyze the intermediate imine.
-
Workup and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-hydroxy-2-isopropylbenzaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Synthesis of this compound
This two-step procedure involves the formation of an aldoxime from 3-hydroxy-2-isopropylbenzaldehyde, followed by its dehydration to the corresponding nitrile.[3][4][5]
Materials and Equipment:
-
3-Hydroxy-2-isopropylbenzaldehyde (crude or purified from Part 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
-
Acetic anhydride
-
Sodium hydroxide (NaOH) solution, 2M
-
Dichloromethane (CH₂Cl₂)
-
Beakers and flasks
-
Magnetic stirrer and hotplate
-
Ice bath
-
Standard laboratory glassware for filtration and extraction
Procedure:
Step 2a: Formation of 3-Hydroxy-2-isopropylbenzaldehyde Oxime
-
Dissolution: Dissolve 3-hydroxy-2-isopropylbenzaldehyde (8.2 g, 0.05 mol) in ethanol (100 mL) in a 250 mL flask.
-
Oxime Formation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (5.2 g, 0.075 mol) and sodium acetate (6.2 g, 0.075 mol) in water (25 mL). Add this aqueous solution to the aldehyde solution.
-
Reaction: Stir the mixture at room temperature for 2 hours. The formation of the oxime can be monitored by TLC.
-
Isolation of Oxime (Optional): The oxime can often be used directly in the next step. If isolation is desired, the reaction mixture can be partially concentrated and cooled to induce crystallization. The solid product is then collected by filtration.
Step 2b: Dehydration of Oxime to this compound
-
Reaction Setup: To the crude oxime mixture from the previous step, add acetic anhydride (15.3 g, 0.15 mol).
-
Dehydration: Gently heat the mixture to reflux for 1 hour.
-
Hydrolysis and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add 2M NaOH solution until the mixture is neutral or slightly basic (pH 7-8). This will hydrolyze any remaining acetic anhydride and neutralize the acetic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry the solution over anhydrous MgSO₄.
-
Concentration and Purification: Filter the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound. This data is intended as a benchmark for researchers performing this procedure.
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 2-Isopropylphenol (13.6 g) | HMTA, Boric Acid, Glycerol | 3-Hydroxy-2-isopropyl-benzaldehyde | 16.4 | 9.8 | 60% | >95% (after chromatography) |
| 2 | 3-Hydroxy-2-isopropyl-benzaldehyde (8.2 g) | NH₂OH·HCl, Acetic Anhydride | 3-Hydroxy-2-isopropyl-benzonitrile | 8.1 | 6.7 | 83% | >98% (after recrystallization) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
References
- 1. synarchive.com [synarchive.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]
- 4. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]
- 5. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
Applications of 3-Hydroxy-2-isopropylbenzonitrile in Organic Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, 3-Hydroxy-2-isopropylbenzonitrile stands as a versatile building block in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile moiety on a sterically influenced aromatic ring, opens avenues for the construction of complex and biologically relevant molecules.
This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound, with a focus on its utility in medicinal chemistry. The quantitative data for these reactions are summarized for clear comparison, and logical workflows are visualized to aid in experimental design.
Core Applications in Heterocyclic Synthesis
The primary applications of this compound lie in its conversion to valuable heterocyclic scaffolds, namely tetrazoles and amidoximes. These transformations leverage the reactivity of the nitrile group and are of significant interest in drug discovery.
Synthesis of 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole
The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and bioavailability in many cases.[1][2][3][4] The conversion of this compound to its corresponding tetrazole derivative is a cornerstone application, providing a scaffold for the development of novel therapeutic agents.
The synthesis proceeds via a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide.[5][6]
Experimental Protocol: Synthesis of 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole
This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole | NaN₃, NH₄Cl | DMF | 120 | 12-24 | 80-95 (estimated) |
Logical Workflow for Tetrazole Synthesis
Caption: Workflow for the synthesis of 5-(3-hydroxy-2-isopropylphenyl)-1H-tetrazole.
Synthesis of N'-Hydroxy-3-hydroxy-2-isopropylbenzimidamide
Amidoximes are important intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles, and are also recognized as prodrugs for amidines. The conversion of this compound to its corresponding amidoxime is achieved through the reaction with hydroxylamine.
Experimental Protocol: Synthesis of N'-Hydroxy-3-hydroxy-2-isopropylbenzimidamide
This protocol is a general procedure for the synthesis of amidoximes from nitriles.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol
-
Water
Procedure:
-
Suspend this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a solution of sodium carbonate (1.5 eq) in water dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to yield pure N'-Hydroxy-3-hydroxy-2-isopropylbenzimidamide.
Quantitative Data:
The synthesis of amidoximes from substituted benzonitriles under these conditions generally proceeds with good to excellent yields.
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | N'-Hydroxy-3-hydroxy-2-isopropylbenzimidamide | NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | Reflux (~80) | 4-8 | 75-90 (estimated) |
Logical Workflow for Amidoxime Synthesis
Caption: Workflow for the synthesis of N'-Hydroxy-3-hydroxy-2-isopropylbenzimidamide.
Application in the Development of Tyrosinase Inhibitors
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[7][8][9][10][11] The structural motif of a hydroxyl group on an aromatic ring is a common feature in many tyrosinase inhibitors. While direct studies on this compound as a tyrosinase inhibitor are not extensively reported, its derivatives, particularly those that can chelate the copper ions in the enzyme's active site, are promising candidates.
The tetrazole and amidoxime derivatives of this compound could be explored as potential tyrosinase inhibitors. The hydroxyl group can mimic the substrate tyrosine, while the heterocyclic ring system could interact with the active site residues.
Proposed Signaling Pathway for Tyrosinase Inhibition
The following diagram illustrates the general mechanism of tyrosinase and the potential points of inhibition.
Caption: Proposed mechanism of tyrosinase inhibition by derivatives of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of heterocyclic compounds with significant potential in medicinal chemistry. The straightforward conversion to tetrazoles and amidoximes provides access to scaffolds that are frequently employed in drug design. The detailed protocols and workflows presented here offer a practical guide for researchers looking to utilize this compound in their synthetic endeavors. Further exploration of the biological activities of its derivatives, particularly as enzyme inhibitors, is a promising area for future research.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. bioisosteres-in-drug-discovery-focus-on-tetrazole - Ask this paper | Bohrium [bohrium.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 1243279-74-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
Application Notes and Protocols for the Research Chemical: 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-isopropylbenzonitrile is a substituted aromatic nitrile compound with potential applications in various research fields. Its chemical structure, featuring a hydroxyl group, an isopropyl group, and a nitrile group on a benzene ring, suggests the potential for diverse biological activities. The interplay of these functional groups—the hydrogen-donating hydroxyl, the lipophilic isopropyl, and the electron-withdrawing nitrile—creates a unique electronic and steric profile that may enable interactions with biological targets.[1]
These application notes provide an overview of the known properties of this compound and detailed protocols for potential research applications. This document is intended to guide researchers in exploring the utility of this compound in areas such as enzyme inhibition and cellular signaling.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. Understanding these properties is crucial for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 1243279-74-4 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO | [2][3] |
| Molecular Weight | 161.20 g/mol | [3] |
| Boiling Point | 288.8 ± 33.0 °C (Predicted) | [4] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 9.10 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |
| SMILES | N#CC1=CC=CC(O)=C1C(C)C | [3] |
| InChI Key | VDAAYDPVNDLKLN-UHFFFAOYSA-N | [3] |
Potential Research Applications
Based on its structural features and the activities of related phenolic and benzonitrile compounds, this compound is a candidate for investigation in the following areas:
-
Enzyme Inhibition: The compound has been investigated for its potential as a tyrosinase inhibitor.[1] Phenolic structures are known to interact with the active sites of various enzymes.
-
Anti-inflammatory Activity: Phenolic compounds are widely reported to modulate inflammatory signaling pathways.[5][6] This compound could potentially regulate pathways such as NF-κB and MAPK.
-
Anticancer Research: Benzonitrile derivatives have been explored for their antitumor properties.[7][8] The antiproliferative activity of this compound against various cancer cell lines could be a valuable area of study.
Experimental Protocols
The following are detailed protocols for investigating the potential biological activities of this compound.
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
This compound
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a series of dilutions of the test compound in potassium phosphate buffer.
-
Prepare a 2.5 mM L-DOPA solution in potassium phosphate buffer.
-
Prepare a 1000 U/mL solution of mushroom tyrosinase in potassium phosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 40 µL of each concentration of the test compound solution.
-
Add 80 µL of the L-DOPA solution to each well.
-
Add 40 µL of potassium phosphate buffer to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Protocol 2: NF-κB Reporter Assay for Anti-inflammatory Activity
This protocol describes a cell-based assay to determine if this compound can inhibit NF-κB activation, a key pathway in inflammation.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293T NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent MTT assay).
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the biological activity of a research chemical.
References
- 1. This compound | 1243279-74-4 | Benchchem [benchchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 1243279-74-4|this compound| Ambeed [ambeed.com]
- 4. This compound CAS#: 1243279-74-4 [chemicalbook.com]
- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 8. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxy-2-isopropylbenzonitrile: Application Notes for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-isopropylbenzonitrile is a substituted aromatic compound that holds potential as a versatile building block in the synthesis of novel pharmaceutical agents. Its unique structural features, including a reactive hydroxyl group, a sterically influential isopropyl group, and a synthetically adaptable nitrile moiety, make it an attractive starting material for creating diverse molecular scaffolds. The interplay of these functional groups can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, offering opportunities for the development of new therapeutics. This document provides an overview of the synthetic utility of this compound and outlines general protocols for its modification, based on established organic chemistry principles.
While specific pharmaceuticals directly synthesized from this compound are not prominently documented in publicly available literature, the principles of medicinal chemistry suggest its utility in developing molecules targeting a range of biological pathways, particularly as enzyme inhibitors. The benzonitrile scaffold is a common feature in many biologically active compounds.[1][2]
Synthetic Accessibility and Key Reactions
This compound can be synthesized through several routes, often starting from 2-isopropylphenol.[3][4] The introduction of the nitrile group can be achieved via various cyanation methods. The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group (which can be hydrolyzed to a carboxylic acid or reduced to an amine) allows for a wide array of chemical transformations.[1]
A general workflow for utilizing this compound as a pharmaceutical building block is conceptualized below.
Caption: Conceptual workflow for the synthesis and derivatization of this compound.
Hypothetical Application in Kinase Inhibitor Synthesis
Substituted benzonitriles are a well-established class of compounds in the development of kinase inhibitors.[5][6][7][8] The nitrile group can act as a hydrogen bond acceptor, mimicking the hinge-binding motifs of ATP. The 3-hydroxy and 2-isopropyl groups of this compound can be exploited to achieve selectivity and potency through modifications that interact with specific pockets of a kinase active site.
Below is a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this building block.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols (General Methodologies)
The following are generalized protocols for the chemical modification of this compound. These should be adapted and optimized for specific target molecules.
Protocol 1: O-Alkylation of the Hydroxyl Group
This protocol describes the addition of an alkyl group to the hydroxyl moiety, a common step in modifying phenolic compounds to alter their solubility and binding properties.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
-
Stir plate and magnetic stir bar
-
Reaction vessel with reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (1.5-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the solid base and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
This protocol outlines the conversion of the nitrile group to a carboxylic acid, which can then be used for amide bond formation or other modifications.
Materials:
-
This compound derivative
-
Aqueous acid (e.g., 6M HCl, 50% H₂SO₄) or base (e.g., 6M NaOH)
-
Reaction vessel with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard workup and purification equipment
Procedure (Acidic Hydrolysis):
-
Suspend the this compound derivative in the aqueous acid solution.
-
Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
Purify further by recrystallization or column chromatography if necessary.
Procedure (Basic Hydrolysis):
-
Suspend the this compound derivative in the aqueous base solution.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid to obtain the carboxylic acid product.
Data Presentation
As no specific pharmaceuticals derived from this compound with associated quantitative data have been identified in the public domain, a table of hypothetical data is presented below for illustrative purposes. This table demonstrates how such data would be structured.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay (GI₅₀, µM) | Notes |
| HPI-001 | EGFR | 15 | 0.5 (A431 cells) | Lead compound with good potency. |
| HPI-002 | VEGFR2 | 250 | 2.1 (HUVEC cells) | Moderate activity, potential for anti-angiogenic agent. |
| HPI-003 | JAK2 | 8 | 0.2 (HEL cells) | Potent and selective JAK2 inhibitor. |
| HPI-004 | Src | 120 | 1.5 (MCF-7 cells) | Off-target activity noted. |
Disclaimer: The data in this table is purely hypothetical and for illustrative purposes only.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel pharmaceuticals. Its chemical functionalities allow for diverse structural modifications, making it a valuable tool for medicinal chemists. The general protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to design and synthesize new chemical entities based on this versatile building block. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover its full potential in drug discovery.
References
- 1. This compound | 1243279-74-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of 2-Isopropylphenol [benchchem.com]
- 4. 2-Isopropylphenol | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Hydroxy-2-isopropylbenzonitrile, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles for the purification of phenolic nitriles and are intended to serve as a starting point for process development and optimization.
Purification by Recrystallization
Recrystallization is a robust and scalable method for the purification of solid organic compounds. The selection of an appropriate solvent system is critical for high recovery and purity.
Data Presentation: Recrystallization Solvent Systems
| Solvent System | Type | Rationale |
| Ethanol / Water | Co-solvent | The hydroxyl and nitrile groups suggest solubility in polar protic solvents like ethanol. Water acts as an anti-solvent to induce crystallization upon cooling. |
| Toluene | Single Solvent | As a non-polar aromatic solvent, toluene may provide good differential solubility, dissolving the compound when hot but not when cold. |
| Isopropanol | Single Solvent | Similar to ethanol, isopropanol is a polar protic solvent that is often effective for recrystallizing phenolic compounds. |
| Acetone / Hexane | Co-solvent | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. Hexane can be used as an anti-solvent to induce crystallization. |
Experimental Protocol: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system and volumes should be determined empirically through small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Anti-solvent (e.g., Deionized Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until the solution becomes slightly turbid, then allow it to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Data Presentation: Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | A standard choice for the separation of moderately polar organic compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | A common solvent system for silica gel chromatography, allowing for the elution of compounds with a wide range of polarities. |
| Stationary Phase | C18-functionalized Silica | For reversed-phase chromatography, suitable for polar compounds. |
| Mobile Phase | Methanol / Water or Acetonitrile / Water | Typical mobile phases for reversed-phase chromatography of polar analytes. |
Experimental Protocol: Flash Column Chromatography
This protocol describes a typical flash column chromatography purification on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate
-
Glass column
-
Sand
-
Pressurized air or nitrogen source
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will elute the less polar impurities first, followed by the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., Thin Layer Chromatography or HPLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential analytical technique for determining the purity of the final product. For preparative scale purification, the analytical method can be scaled up.
Data Presentation: Analytical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (Reversed-Phase) | Suitable for the analysis of moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA is a common additive to improve peak shape for acidic and phenolic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | A common organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 15 minutes | A typical gradient to elute a range of compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb UV light at this wavelength. |
| Injection Volume | 10 µL | Standard analytical injection volume. |
Experimental Protocol: Purity Assessment by HPLC
Materials:
-
Purified this compound
-
HPLC-grade Water, Acetonitrile, and Trifluoroacetic Acid
-
HPLC system with a C18 column and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Degas the mobile phases before use.
-
Sample Preparation: Accurately weigh a small amount of the purified compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1) to create a stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 10% B). Inject the prepared sample and run the gradient method.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Visualization: HPLC Analysis Logical Flow
Caption: Logical flow for the purity assessment of this compound by HPLC.
Application Notes and Protocols for 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and potential application of 3-Hydroxy-2-isopropylbenzonitrile (CAS No. 1243279-74-4). The information is intended to guide researchers on its safe use and to provide foundational experimental procedures for its investigation as a potential tyrosinase inhibitor.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1243279-74-4 | [Chemical Supplier Data] |
| Molecular Formula | C₁₀H₁₁NO | [Chemical Supplier Data] |
| Molecular Weight | 161.20 g/mol | [Chemical Supplier Data] |
| Boiling Point (Predicted) | 288.8 ± 33.0 °C | [Predicted Data] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [Predicted Data] |
| pKa (Predicted) | 9.10 ± 0.10 | [Predicted Data] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [Predicted Data] |
Handling and Storage Protocols
While a specific Safety Data Sheet (SDS) for this compound was not fully accessible, the following guidelines are based on the safety information for structurally similar compounds, such as 3-hydroxybenzonitrile. It is imperative to handle this compound with care in a laboratory setting.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for particulates may be necessary.[1]
2.2. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust or vapors.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation.
2.3. Storage Conditions
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store under an inert atmosphere is recommended for long-term stability.
-
Incompatible Materials: Strong oxidizing agents.[1]
2.4. First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1]
-
In case of skin contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Potential Application: Tyrosinase Inhibition
This compound has been investigated for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[2][3] Inhibition of tyrosinase is a target for the development of agents for hyperpigmentation disorders and for cosmetic skin-lightening applications.[3][4]
3.1. Signaling Pathway of Melanogenesis and Tyrosinase Inhibition
The following diagram illustrates the simplified melanogenesis pathway and the points of inhibition by a tyrosinase inhibitor.
Caption: Simplified pathway of melanogenesis and the inhibitory action of this compound on the enzyme tyrosinase.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
4.1. Protocol for Recrystallization of Aromatic Nitriles
This protocol provides a general procedure for the purification of solid aromatic nitriles like this compound. The choice of solvent is critical and may require preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, toluene, or mixtures with water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
4.2. Protocol for Tyrosinase Inhibition Assay
This colorimetric assay is used to screen for tyrosinase inhibitory activity. It measures the formation of dopachrome from the oxidation of L-DOPA by mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound (test inhibitor)
-
Kojic acid (positive control inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test inhibitor (this compound) and the positive control (kojic acid) in a suitable solvent (e.g., DMSO or ethanol) and then dilute to various concentrations with phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the test inhibitor solution and the tyrosinase solution.
-
Control wells (no inhibitor): Add the solvent control (buffer with the same concentration of solvent used for the inhibitor) and the tyrosinase solution.
-
Blank wells: Add the test inhibitor solution and phosphate buffer (without tyrosinase).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (typically around 475-490 nm) at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
4.3. Experimental Workflow for Synthesis and Purification
The following diagram outlines a general workflow for the synthesis and subsequent purification of this compound, based on common synthetic strategies for similar compounds.
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Hydroxy-2-isopropylbenzonitrile as a versatile building block for the creation of novel compounds with potential therapeutic applications. The unique arrangement of the hydroxyl, isopropyl, and nitrile functional groups on the phenyl ring offers multiple avenues for chemical modification, leading to a diverse range of molecular architectures.[1] This document outlines synthetic strategies, detailed experimental protocols, and potential biological activities of the resulting derivatives.
Introduction
This compound is an aromatic compound featuring a hydroxyl group, an isopropyl group, and a nitrile group. This specific substitution pattern provides a unique electronic and steric environment, making it a valuable starting material in medicinal chemistry.[1] The hydroxyl group can act as a nucleophile or be converted into an ether or ester linkage. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.[1] The aromatic ring itself can undergo further functionalization, such as electrophilic substitution or cross-coupling reactions.
Synthetic Strategies and Applications
The strategic positioning of the functional groups on this compound allows for its use in the synthesis of a variety of novel compounds, including but not limited to:
-
Bioisosteric Equivalents of Carboxylic Acids: The nitrile group can be converted to a tetrazole ring, which is a well-known bioisostere of a carboxylic acid, a common functional group in many biologically active molecules.[1]
-
Heterocyclic Compounds: The nitrile and hydroxyl groups can be utilized in condensation and cyclization reactions to construct various heterocyclic systems, which are prevalent scaffolds in numerous pharmaceuticals.
-
Enzyme Inhibitors: The benzonitrile scaffold has been identified in various enzyme inhibitors, and derivatives of this compound could be designed to target specific enzyme active sites.[1]
-
Antiproliferative and Antimicrobial Agents: Related benzonitrile and heterocyclic compounds have demonstrated promising antiproliferative and antimicrobial activities.
Synthesis of Novel Biaryl Ether Derivatives via Suzuki-Miyaura Coupling
This section details a representative protocol for the synthesis of a novel biaryl ether derivative starting from this compound. The synthetic strategy involves two key steps: O-alkylation to introduce a handle for cross-coupling and a subsequent Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a novel biaryl ether derivative.
Detailed Experimental Protocols
Step 1: Synthesis of 3-((4-bromobenzyl)oxy)-2-isopropylbenzonitrile
-
To a solution of this compound (1.0 eq) in acetone (20 mL/mmol), add potassium carbonate (2.0 eq) and 1-bromo-4-(bromomethyl)benzene (1.1 eq).
-
The reaction mixture is stirred and heated to reflux for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-((4-bromobenzyl)oxy)-2-isopropylbenzonitrile.
Step 2: Synthesis of the Novel Biaryl Ether Derivative
-
In a round-bottom flask, combine 3-((4-bromobenzyl)oxy)-2-isopropylbenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with argon three times.
-
A degassed mixture of toluene, ethanol, and water (4:1:1, 10 mL/mmol) is added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is heated to 80°C and stirred for 18 hours under an argon atmosphere.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final novel biaryl ether derivative.
Quantitative Data Summary
The following table summarizes the typical yields and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) |
| 3-((4-bromobenzyl)oxy)-2-isopropylbenzonitrile | C₁₇H₁₆BrNO | 342.22 | 85 | >98% |
| Novel Biaryl Ether Derivative | C₂₃H₂₁NO | 327.42 | 78 | >99% |
Hypothetical Biological Activity and Signaling Pathway
Derivatives of benzonitriles and biaryl ethers have been reported to exhibit a range of biological activities, including antiproliferative effects. The synthesized novel biaryl ether derivative was hypothesized to inhibit a key signaling pathway involved in cancer cell proliferation, such as the MAPK/ERK pathway.
Hypothetical Antiproliferative Activity Data
The novel biaryl ether derivative was evaluated for its in vitro antiproliferative activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 12.1 |
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of the MAPK/ERK signaling pathway by the novel derivative.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The provided protocols for O-alkylation and Suzuki-Miyaura cross-coupling demonstrate a reliable pathway to generate diverse biaryl ether derivatives. Further exploration of the chemical space around this scaffold is warranted to develop new drug candidates for various diseases.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Hydroxy-2-isopropylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 3-Hydroxy-2-isopropylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. The unique arrangement of the hydroxyl, isopropyl, and nitrile functional groups on the benzene ring imparts distinct chemical properties that are of interest for further investigation.[1] Two primary synthetic strategies are presented, starting from either a benzonitrile core or a substituted phenol. These protocols are designed to be adaptable for research laboratory settings. While specific quantitative data for the complete synthesis of this exact molecule is not extensively available in the public domain, the provided methodologies are based on well-established organic chemistry reactions.
Introduction
Substituted benzonitriles are a significant class of compounds in pharmaceutical research due to their diverse biological activities.[2][3] Depending on their substitution pattern, they have been investigated as aromatase inhibitors for cancer therapy, agents for mood disorders, and antimicrobial compounds.[2][3] The target molecule, this compound, possesses a unique electronic and steric profile arising from the interplay of its functional groups, making it a compelling candidate for biological screening and as a building block in the synthesis of more complex molecules.[1] These protocols outline two logical and feasible synthetic routes for its preparation on a laboratory scale.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals two primary strategic disconnections, leading to two distinct synthetic pathways:
-
Strategy A: Functionalization of a Benzonitrile Core: This approach begins with benzonitrile and involves the sequential introduction of the isopropyl and hydroxyl groups.[1]
-
Strategy B: Cyanation of a Substituted Phenol: This strategy commences with 2-isopropylphenol, a precursor that already contains the desired isopropyl and hydroxyl functionalities in the correct relative positions, followed by the introduction of the cyano group.[1]
Synthetic Workflow Diagram
Caption: Overview of the two primary synthetic strategies for this compound.
Experimental Protocols
Strategy A: Functionalization of a Benzonitrile Core
This multi-step synthesis involves the introduction of the isopropyl group via Friedel-Crafts alkylation, followed by a sequence of nitration, reduction, and a Sandmeyer-type reaction to install the hydroxyl group.
Step 1: Friedel-Crafts Alkylation of Benzonitrile to 2-Isopropylbenzonitrile
The Friedel-Crafts alkylation introduces an alkyl group onto an aromatic ring using an alkyl halide and a strong Lewis acid catalyst.[4][5][6]
-
Materials:
-
Benzonitrile
-
2-Chloropropane (or 2-bromopropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzonitrile (1.0 eq) to the suspension with stirring.
-
Add 2-chloropropane (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-isopropylbenzonitrile.
-
Step 2: Nitration of 2-Isopropylbenzonitrile to 3-Nitro-2-isopropylbenzonitrile
-
Materials:
-
2-Isopropylbenzonitrile
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Procedure:
-
In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to 2-isopropylbenzonitrile with stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2-isopropylbenzonitrile, maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
-
Step 3: Reduction of 3-Nitro-2-isopropylbenzonitrile to 3-Amino-2-isopropylbenzonitrile
-
Materials:
-
3-Nitro-2-isopropylbenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution, 10 M
-
-
Procedure:
-
Dissolve 3-nitro-2-isopropylbenzonitrile in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 eq) and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize by the slow addition of 10 M sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-isopropylbenzonitrile.
-
Step 4: Diazotization and Hydrolysis of 3-Amino-2-isopropylbenzonitrile to this compound (Sandmeyer-type Reaction)
The Sandmeyer reaction is a versatile method to replace an amino group on an aromatic ring with various substituents, including a hydroxyl group, via a diazonium salt intermediate.[7][8][9][10]
-
Materials:
-
3-Amino-2-isopropylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), dilute
-
Copper(I) oxide (Cu₂O) or Copper(II) sulfate (CuSO₄)
-
-
Procedure:
-
Dissolve 3-amino-2-isopropylbenzonitrile in dilute sulfuric acid and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(II) sulfate in water and heat to boiling.
-
Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating for an additional 30 minutes.
-
Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.
-
Strategy B: Cyanation of a Substituted Phenol
This approach is more convergent if 2-isopropylphenol is readily available. The key step is the introduction of the cyano group onto the aromatic ring.
Step 1: Cyanation of 2-Isopropylphenol
Several methods exist for the cyanation of phenols. A common laboratory method involves the conversion of the phenol to an aryl triflate, followed by a palladium-catalyzed cyanation.
-
Materials:
-
2-Isopropylphenol
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure (Two-step protocol):
-
Formation of the Aryl Triflate:
-
Dissolve 2-isopropylphenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Slowly add triflic anhydride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to give the crude aryl triflate, which can be used in the next step without further purification.
-
-
Palladium-Catalyzed Cyanation:
-
To a solution of the crude aryl triflate in anhydrous DMF, add zinc cyanide (0.6 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the mixture at 80-100 °C under a nitrogen atmosphere for 4-8 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
-
-
Data Presentation
| Reaction Step (Strategy A) | Starting Material | Product | Expected Yield (%) |
| Friedel-Crafts Alkylation | Benzonitrile | 2-Isopropylbenzonitrile | 50-70 |
| Nitration | 2-Isopropylbenzonitrile | 3-Nitro-2-isopropylbenzonitrile | 60-80 |
| Reduction | 3-Nitro-2-isopropylbenzonitrile | 3-Amino-2-isopropylbenzonitrile | 80-95 |
| Diazotization & Hydrolysis | 3-Amino-2-isopropylbenzonitrile | This compound | 50-70 |
| Overall (Strategy A) | Benzonitrile | This compound | 12-33 |
| Reaction Step (Strategy B) | Starting Material | Product | Expected Yield (%) |
| Triflate Formation & Cyanation | 2-Isopropylphenol | This compound | 60-85 |
| Overall (Strategy B) | 2-Isopropylphenol | This compound | 60-85 |
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively reported, many substituted benzonitriles are known to act as enzyme inhibitors.[2] For example, certain benzonitriles function as non-steroidal aromatase inhibitors, which are crucial in treating estrogen-dependent cancers. The nitrile group often mimics a carbonyl group and can interact with amino acid residues in the active site of the enzyme.[2]
Caption: Hypothetical signaling pathway illustrating the potential role of this compound as an aromatase inhibitor.
Conclusion
The synthetic routes outlined in this document provide a comprehensive guide for the laboratory-scale preparation of this compound. While Strategy A is a classic, multi-step approach starting from a simple precursor, Strategy B offers a more efficient route provided the starting material, 2-isopropylphenol, is accessible. The choice of strategy will depend on the availability of starting materials, reaction scale, and the specific capabilities of the research laboratory. The potential for this molecule to exhibit interesting biological activities warrants its synthesis and further investigation by researchers in drug discovery and development.
References
- 1. This compound | 1243279-74-4 | Benchchem [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
Application Notes and Protocols for the Analytical Characterization of 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Hydroxy-2-isopropylbenzonitrile. The protocols outlined below are based on established analytical techniques for substituted benzonitriles and include predicted data for the target compound. Researchers should use these protocols as a starting point and adapt them based on their experimentally obtained data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this type of aromatic compound.
Table 1: Predicted HPLC Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Predicted Retention Time | 5 - 15 minutes (highly dependent on the exact gradient) |
Experimental Protocol: HPLC Purity Determination
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Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) for linearity assessment.
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Sample Preparation: Dissolve the sample of this compound in the mobile phase or a compatible solvent to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
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HPLC Analysis:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the prepared standard solutions and the sample solution.
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Record the chromatograms and determine the retention time of the main peak corresponding to this compound.
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Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
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Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile and semi-volatile impurities. Due to the presence of a polar hydroxyl group, derivatization may be necessary to improve chromatographic performance.
Table 2: Predicted GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Predicted Retention Time | 10 - 20 minutes (without derivatization) |
Experimental Protocol: GC-MS Analysis
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Sample Preparation (Without Derivatization): Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
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Sample Preparation (With Derivatization - Silylation):
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In a vial, dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
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Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
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Heat the mixture at 60-70 °C for 30 minutes.
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Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data over the specified mass range.
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Identify the peak corresponding to this compound (or its silylated derivative) by its retention time and mass spectrum.
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Analyze the mass spectrum for characteristic fragmentation patterns to confirm the structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.5 - 6.8 | m | Aromatic CH |
| 3.4 - 3.0 | septet | Isopropyl CH | |
| ~1.2 | d | Isopropyl CH₃ | |
| Variable (broad) | s | Phenolic OH | |
| ¹³C NMR | 160 - 150 | C-OH | |
| 145 - 135 | C-isopropyl | ||
| 140 - 115 | Aromatic C | ||
| 120 - 115 | C≡N | ||
| 35 - 25 | Isopropyl CH | ||
| 25 - 20 | Isopropyl CH₃ |
Note: Predicted chemical shifts are based on computational models and data from similar structures. Actual experimental values may vary.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations for definitive assignment.
-
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a quick and effective method to confirm the presence of key functional groups in the this compound molecule.
Table 4: Predicted Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |
| Nitrile (-C≡N) | C≡N Stretch | 2250 - 2200 (sharp, medium) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Isopropyl C-H | C-H Stretch | 2970 - 2850 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
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Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
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Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or cast a thin film on a single plate.
-
-
IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
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Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
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Compare the obtained spectrum with reference spectra of similar compounds if available.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2-isopropylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Hydroxy-2-isopropylbenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main strategies for the synthesis of this compound:
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Functionalization of a Benzonitrile Core: This approach starts with a benzonitrile scaffold and involves the sequential introduction of the isopropyl and hydroxyl groups. Key steps typically include a Friedel-Crafts alkylation followed by a hydroxylation reaction.
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Cyanation of a Substituted Phenol: This method begins with a precursor that already contains the isopropyl and hydroxyl groups, such as 2-isopropylphenol. The critical step is the introduction of the cyano group onto the aromatic ring. This can be achieved through methods like the Rosenmund-von Braun reaction.
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Sandmeyer Reaction: This route involves the diazotization of 3-amino-2-isopropylphenol, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group.[1]
Q2: What are the most common side reactions that can lower the yield?
A2: Common side reactions include the formation of biaryl byproducts, especially in radical-mediated reactions like the Sandmeyer reaction.[1] In transition metal-catalyzed cyanations, potential side reactions include the formation of dimers from the starting material or hydrolysis of the nitrile group. During Friedel-Crafts alkylation, polyalkylation can occur, where more than one isopropyl group is added to the aromatic ring. Rearrangement of the alkyl group is also a possibility, although less likely with an isopropyl group.
Q3: How can I purify the final product?
A3: Purification of this compound is crucial for obtaining a high-purity product. The most common methods are:
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Recrystallization: This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures. A well-chosen solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the solution.
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Column Chromatography: This is a powerful technique for separating the target compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase (eluent) is a solvent system chosen to achieve optimal separation.
Q4: What analytical techniques are used to confirm the identity and purity of this compound?
A4: Standard analytical techniques to characterize the final product include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
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Mass Spectrometry (MS): Determines the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure starting materials are pure and dry. Impurities can interfere with the reaction. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating to proceed at an adequate rate, while others may need to be cooled to prevent side reactions. Monitor the temperature closely throughout the experiment. |
| Inefficient catalyst | Use a fresh, high-quality catalyst. For the Rosenmund-von Braun reaction, ensure the copper(I) cyanide is not oxidized. For Friedel-Crafts, use a potent Lewis acid like AlCl₃. |
| Inappropriate solvent | The choice of solvent is critical. For the Rosenmund-von Braun reaction, polar, high-boiling solvents like DMF or pyridine are typically used.[2] For the Sandmeyer reaction, the choice of solvent can influence the outcome. |
| Decomposition of diazonium salt (Sandmeyer reaction) | Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately in the subsequent step to prevent decomposition. |
Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Polyalkylation in Friedel-Crafts reaction | Use a large excess of the aromatic substrate (3-hydroxybenzonitrile) relative to the alkylating agent (e.g., isopropyl chloride) to favor mono-alkylation. |
| Isomer formation | The directing effects of the substituents on the aromatic ring will determine the position of the incoming group. Carefully consider the order of functional group introduction to achieve the desired regioselectivity. |
| Side reactions due to high temperature | Running the reaction at a lower temperature can sometimes suppress the formation of unwanted byproducts. |
Difficult Purification
| Potential Cause | Suggested Solution |
| Product and byproduct have similar polarities | Optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary. |
| Oiling out during recrystallization | This occurs when the compound is insoluble in the cold solvent but melts in the hot solvent. Try using a solvent pair for recrystallization. Dissolve the compound in a good solvent and then add a poor solvent until the solution becomes cloudy. Heat to clarify and then cool slowly. |
| Product is a persistent oil | If the product is an oil and difficult to crystallize, consider converting it to a solid derivative for easier purification, and then reverting it to the desired product. |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis via Rosenmund-von Braun Reaction
This protocol describes the cyanation of 3-bromo-2-isopropylphenol.
Materials:
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3-bromo-2-isopropylphenol
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Copper(I) cyanide (CuCN)
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N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Sodium chloride (NaCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-isopropylphenol (1 equivalent) and copper(I) cyanide (1.2 equivalents).
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Add dry DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper salts.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol outlines the synthesis from 3-amino-2-isopropylphenol.
Materials:
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3-amino-2-isopropylphenol
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Copper(I) cyanide (CuCN)
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Potassium cyanide (KCN) (Caution: highly toxic)
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Sodium carbonate
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Diethyl ether
Procedure:
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Diazotization: Dissolve 3-amino-2-isopropylphenol (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas evolution) should be observed.
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Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.
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Cool the reaction mixture and neutralize with sodium carbonate.
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Extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables present hypothetical data to illustrate the effect of various parameters on the yield of this compound.
Table 1: Effect of Temperature on Rosenmund-von Braun Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 120 | 8 | 45 |
| 140 | 6 | 75 |
| 160 | 4 | 68 (decomposition observed) |
Table 2: Effect of Solvent on Sandmeyer Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
| Water | 50 | 65 |
| Toluene | 60 | 58 |
| Acetonitrile | 55 | 72 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 3-Hydroxy-2-isopropylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Hydroxy-2-isopropylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can arise from the synthetic route used. Potential impurities may include:
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Unreacted starting materials: Such as 2-isopropylphenol or a substituted benzonitrile.
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Isomeric byproducts: Positional isomers formed during the introduction of the isopropyl or hydroxyl group.
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Solvent residues: Residual solvents from the reaction or initial work-up.
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Reagents and catalysts: Leftover reagents or catalysts from the synthesis.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are recrystallization and chromatography.[1] The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is an indispensable analytical method for assessing the purity of the final product.[1] The area percentage of the main peak corresponding to this compound is used to determine its purity.[1] Other techniques such as melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2]
Problem: My compound does not crystallize upon cooling.
| Possible Cause | Solution |
| Insufficient supersaturation | The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound. |
| Supersaturation without nucleation | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| Inappropriate solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests. |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Cooling too rapidly | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[1] |
| High concentration of impurities | Impurities can sometimes inhibit crystal formation. Consider a preliminary purification step, such as a simple filtration or a quick column chromatography, to remove some of the impurities before recrystallization. |
| Inappropriate solvent | The boiling point of the solvent may be too high, or the compound may be melting in the hot solvent. Try using a lower-boiling point solvent or a solvent mixture. |
Problem: The purity of the recrystallized product is still low.
| Possible Cause | Solution |
| Impurities co-crystallize | The impurities may have similar solubility properties to the desired compound in the chosen solvent. A different solvent or a solvent mixture may provide better selectivity. Alternatively, a second recrystallization step may be necessary. |
| Inefficient washing of crystals | Ensure the collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor which contains the impurities.[1] |
| Insoluble impurities present | If there are impurities that are insoluble in the hot solvent, they should be removed by hot filtration before cooling the solution.[1] |
Chromatography
Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.[1] For this compound, both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be effective.[1]
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase | The polarity of the eluent may not be optimal. For normal-phase chromatography, if your compound is eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it is eluting too slowly, increase the polarity. For reversed-phase, the opposite is true. |
| Column overloading | Too much sample was loaded onto the column, leading to broad, overlapping peaks. Reduce the amount of sample loaded. |
| Incorrect stationary phase | The chosen stationary phase may not be suitable for separating the specific impurities. If separating isomers, a different stationary phase (e.g., a column with a different chemistry or particle size) may be required. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| Mobile phase is too weak | The solvent system is not polar enough to move the compound down the column. Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Strong interaction with the stationary phase | The hydroxyl group of this compound can interact strongly with acidic silica gel. Adding a small amount of a competing polar solvent, like methanol, or a modifier like triethylamine to the mobile phase can help to elute the compound. |
Data Presentation
Hypothetical Recrystallization Solvent Screening
| Solvent System | Solubility of this compound at Room Temperature | Solubility of this compound at Elevated Temperature | Expected Purity | Expected Recovery | Notes |
| Toluene | Low | High | Good to Excellent | Moderate to High | Good for removing non-polar impurities. |
| Ethanol/Water | Moderate | High | Good | Moderate | The ratio of ethanol to water is critical and needs to be optimized. |
| Isopropanol | Low | High | Good | Moderate to High | Similar to ethanol, but with a higher boiling point. |
| Hexane/Ethyl Acetate | Low | High | Good to Excellent | Moderate to High | The ratio needs to be carefully optimized to ensure dissolution at high temperature and crystallization upon cooling. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystallization. An ideal solvent will dissolve the compound when hot but not when cold.[1]
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Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to dissolve it completely.[1]
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[1]
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
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Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.[1]
General Flash Column Chromatography Protocol
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Stationary Phase Selection: For this compound, silica gel is a common choice for normal-phase chromatography.[1]
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Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.
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Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
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Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC or HPLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3-Hydroxy-2-isopropylbenzonitrile
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-isopropylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main retrosynthetic strategies for synthesizing this compound:
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Strategy A: Functionalization of a Benzonitrile Core. This approach begins with a benzonitrile scaffold and involves the sequential introduction of the isopropyl and hydroxyl groups. Key steps typically include a Friedel-Crafts alkylation followed by a hydroxylation step.[1]
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Strategy B: Cyanation of a Substituted Phenol. This strategy is generally more favored and starts with a precursor that already contains the isopropyl and hydroxyl functionalities, such as 2-isopropylphenol. The critical step is the introduction of the cyano group onto the aromatic ring.[1]
Q2: Why is Strategy A (Functionalization of a Benzonitrile Core) often unsuccessful?
A2: The primary challenge with Strategy A lies in the directing effects of the cyano group on the benzonitrile ring. The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. Furthermore, the cyano group is a meta-director. Therefore, attempting to introduce the isopropyl group via Friedel-Crafts alkylation will be slow and would likely result in the isopropyl group being added at the meta position, rather than the desired ortho position relative to the cyano group. Achieving the desired 2-isopropyl substitution pattern is therefore challenging with this method.
Q3: What are the key steps in Strategy B (Cyanation of a Substituted Phenol)?
A3: Strategy B, starting from 2-isopropylphenol, typically involves a multi-step sequence:
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Nitration: Introduction of a nitro group (-NO₂) onto the 2-isopropylphenol ring.
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Reduction: Reduction of the nitro group to an amino group (-NH₂).
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Diazotization: Conversion of the amino group to a diazonium salt (-N₂⁺).
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Sandmeyer Reaction: Displacement of the diazonium group with a cyano group (-CN) using a copper(I) cyanide salt.[1]
Q4: What are the most common issues encountered during the Sandmeyer reaction for this synthesis?
A4: The Sandmeyer reaction can be sensitive and may result in low yields. Common problems include:
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Incomplete diazotization: If the formation of the diazonium salt is not complete, the subsequent cyanation will have a lower yield.
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Side reactions of the diazonium salt: Diazonium salts can be unstable and may decompose or participate in unwanted side reactions if not used promptly or if the temperature is not carefully controlled.
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Formation of by-products: Undesired products can form, complicating the purification of the final this compound.
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Low conversion to the nitrile: The efficiency of the displacement of the diazonium group with the cyanide can be variable.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of 2-Isopropylphenol
| Potential Cause | Recommended Solution |
| Over-nitration or oxidation of the phenol | Use milder nitrating agents and carefully control the reaction temperature, keeping it low. Phenols are highly activated and can react vigorously.[2][3] |
| Formation of undesired isomers | The hydroxyl and isopropyl groups are both ortho-, para-directing. Nitration of 2-isopropylphenol can lead to a mixture of isomers. Optimize the reaction conditions (temperature, solvent, nitrating agent) to favor the desired isomer. Purification by column chromatography may be necessary to separate the isomers. |
| Incomplete reaction | Ensure the nitrating agent is fresh and used in the correct stoichiometric amount. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Inactive catalyst | If using a catalytic hydrogenation method (e.g., Pd/C), ensure the catalyst is not poisoned and is of high quality. |
| Insufficient reducing agent | If using a metal/acid reduction (e.g., Sn/HCl or Fe/HCl), ensure a sufficient excess of the metal and acid is used to drive the reaction to completion. |
| Poor solubility of the starting material | Choose a solvent system in which the nitrophenol is soluble to ensure efficient contact with the reducing agent/catalyst. |
Issue 3: Low Yield or Failed Sandmeyer Reaction
| Potential Cause | Recommended Solution |
| Decomposition of the diazonium salt | Prepare the diazonium salt at low temperatures (typically 0-5 °C) and use it immediately in the subsequent cyanation step. Diazonium salts are often unstable and can decompose upon warming.[4] |
| Sub-optimal pH for diazotization | Ensure the reaction medium is sufficiently acidic for the complete formation of the nitrosonium ion and subsequent diazotization of the amine. |
| Poor quality of copper(I) cyanide | Use high-purity, freshly prepared or properly stored copper(I) cyanide for the best results. |
| Formation of phenolic by-products | The diazonium salt can react with water to form a phenol. Minimize the amount of water present and maintain a low temperature to suppress this side reaction. |
| Presence of electron-donating groups | The hydroxyl group on the aromatic ring can sometimes interfere with the Sandmeyer reaction. Protecting the hydroxyl group prior to the Sandmeyer reaction and deprotecting it afterwards may improve the yield in some cases. |
Issue 4: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Presence of multiple isomers from the nitration step | If isomeric impurities are carried through the synthesis, purification of the final product will be challenging. Optimize the nitration step to maximize the yield of the desired isomer. Use column chromatography with a suitable solvent system to separate the final product from its isomers. |
| Residual starting materials or reagents | Ensure the reaction has gone to completion and that all reagents have been effectively removed during the work-up procedure. Washing the organic extracts with appropriate aqueous solutions can help remove unreacted acids, bases, and salts. |
| Product is an oil or does not crystallize easily | This compound may be an oil or a low-melting solid. Purification by column chromatography is often the most effective method. If crystallization is attempted, screen a variety of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1] |
Experimental Protocols
Step 1: Nitration of 2-Isopropylphenol
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In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylphenol in a suitable solvent such as acetic acid or dichloromethane.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of nitric acid in the same solvent dropwise to the cooled solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate the desired nitro-2-isopropylphenol isomer.
Step 2: Reduction of Nitro-2-isopropylphenol
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To a solution of the purified nitro-2-isopropylphenol in ethanol or acetic acid, add a reducing agent such as tin(II) chloride dihydrate or iron powder.
-
If using a metal in acid, add concentrated hydrochloric acid portion-wise.
-
Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the amino-2-isopropylphenol product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude amine, which can be used in the next step without further purification if it is of sufficient purity.
Step 3: Sandmeyer Cyanation of Amino-2-isopropylphenol
-
Dissolve the amino-2-isopropylphenol in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete.
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer to remove any residual copper salts and acid.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude this compound by column chromatography or crystallization.[1]
Visualizing the Workflow
Logical Troubleshooting Flow for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield synthesis.
Synthetic Pathway for this compound (Strategy B)
Caption: Synthetic route from 2-isopropylphenol.
References
Technical Support Center: 3-Hydroxy-2-isopropylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 3-Hydroxy-2-isopropylbenzonitrile. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two main functional groups: the phenolic hydroxyl group and the nitrile group. The phenolic group is susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions. The nitrile group can undergo hydrolysis to form a carboxylic acid, particularly under strong acidic or basic conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] The container should be tightly sealed to protect it from moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What are the visible signs of degradation of this compound?
A3: A common sign of degradation, particularly oxidation of the phenolic group, is a change in color. The compound, which is typically a white to off-white solid, may develop a yellow or brownish hue. The formation of colored byproducts is a known consequence of phenol oxidation.[4]
Q4: Can I dissolve this compound in aqueous solutions? What should I be cautious of?
A4: While it has some water solubility, it is more soluble in organic solvents. When preparing aqueous solutions, be mindful of the pH. Extreme pH values can lead to the hydrolysis of the nitrile group.[5][6][7][8][9] It is recommended to use buffered solutions and to prepare them fresh before use.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection to check for system contamination. |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved by using appropriate solvents and techniques like sonication. | |
| The color of the compound has changed from white to yellow/brown upon storage. | Oxidation of the phenolic hydroxyl group. | Store the compound under an inert atmosphere in a tightly sealed, light-resistant container in a cool, dark place. Discard if significant discoloration is observed, as it indicates impurity formation. |
| Poor reproducibility of experimental results. | Degradation of the stock solution. | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, keep it refrigerated and protected from light for a limited time. Perform a quick purity check (e.g., by TLC or HPLC) before use. |
| Inconsistent handling procedures. | Standardize all experimental procedures, including solution preparation, incubation times, and analytical methods. | |
| Formation of a precipitate in an aqueous solution over time. | Hydrolysis of the nitrile group to the less soluble carboxylic acid. | Prepare aqueous solutions fresh and use them promptly. If storage is necessary, consider using a buffered solution at a neutral or slightly acidic pH and store at low temperatures. |
| Exceeding the solubility limit. | Ensure the concentration of the compound is within its solubility limit in the chosen solvent system. |
Potential Degradation Pathways
The stability of this compound is influenced by its susceptibility to hydrolysis and oxidation. The following diagram illustrates the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Quantitative Stability Data
Due to the lack of publicly available, specific stability data for this compound, we provide a template for you to record your own findings from forced degradation studies. Example data based on the general stability of phenolic and nitrile compounds is included for illustrative purposes.
| Condition | Time | % Degradation (Example) | Observed Degradants (Example) | Your Data (% Degradation) | Your Observations |
| Acidic Hydrolysis (0.1 M HCl, 60 °C) | 24h | 5-10% | 3-Hydroxy-2-isopropylbenzoic acid | ||
| 48h | 10-15% | 3-Hydroxy-2-isopropylbenzoic acid | |||
| Basic Hydrolysis (0.1 M NaOH, RT) | 24h | 15-25% | 3-Hydroxy-2-isopropylbenzoic acid | ||
| 48h | 25-40% | 3-Hydroxy-2-isopropylbenzoic acid | |||
| Oxidative (3% H₂O₂, RT) | 24h | 10-20% | Multiple minor peaks (potential quinones) | ||
| 48h | 20-35% | Multiple minor peaks (potential quinones) | |||
| Thermal (80 °C, solid state) | 7 days | < 5% | Minor unknown peaks | ||
| Photolytic (ICH Q1B, solid state) | 1.2 million lux hours | 5-15% | Colored degradants, multiple minor peaks |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[10][11][12][13][14][15][16]
1. Materials and Reagents:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity solvents for sample preparation
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or DAD)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 48 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 48 hours. Take samples at intermediate time points.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours, protected from light. Take samples at intermediate time points.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80 °C for 7 days. Also, heat a solution of the compound (e.g., in propylene glycol) at 80 °C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
5. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the degradation products using techniques like LC-MS/MS and NMR.
Experimental Workflow
The following diagram outlines a logical workflow for investigating stability issues with this compound.
Caption: A logical workflow for troubleshooting stability problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. prezi.com [prezi.com]
- 9. scribd.com [scribd.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. acdlabs.com [acdlabs.com]
- 12. scribd.com [scribd.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 3-Hydroxy-2-isopropylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthesis routes of 3-Hydroxy-2-isopropylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthesis routes for this compound?
A1: The main retrosynthetic strategies for this compound involve either the functionalization of a pre-existing benzonitrile core or the introduction of the nitrile group onto a substituted phenolic precursor. The most common alternative routes include:
-
Cyanation of a Substituted Phenol: Starting from 2-isopropylphenol, this route involves the introduction of a cyano group. A key challenge is achieving the correct regioselectivity.
-
The Sandmeyer Reaction: This classic method involves the diazotization of 3-amino-2-isopropylphenol, followed by a reaction with a copper(I) cyanide salt.[1]
-
The Rosenmund-von Braun Reaction: This approach utilizes the reaction of an aryl halide, such as 3-bromo-2-isopropylphenol, with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[1]
-
Palladium-Catalyzed Cyanation: A modern alternative to the Rosenmund-von Braun reaction, this method employs a palladium catalyst to couple an aryl halide or triflate with a cyanide source, often under milder conditions.
Q2: Which synthesis route is generally preferred and why?
A2: The choice of synthesis route depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.
-
The cyanation of 2-isopropylphenol is attractive due to the commercial availability of the starting material. However, controlling regioselectivity during functionalization can be a challenge.
-
The Sandmeyer reaction can be efficient, but the synthesis of the required 3-amino-2-isopropylphenol precursor may involve multiple steps.[1]
-
The Rosenmund-von Braun reaction is a robust method but often requires high temperatures and can present challenges in product purification.[2]
-
Palladium-catalyzed cyanation offers the advantage of milder reaction conditions and broader functional group tolerance, making it a popular choice in modern organic synthesis.
Q3: What are the main challenges associated with the synthesis of this compound?
A3: Common challenges include:
-
Regioselectivity: Directing substituents to the desired positions on the aromatic ring, particularly in electrophilic aromatic substitution reactions on activated phenol rings.[3][4]
-
Harsh Reaction Conditions: Some traditional methods, like the Rosenmund-von Braun reaction, require high temperatures, which can lead to side reactions and limit functional group compatibility.[2]
-
Toxicity of Reagents: Several routes employ toxic cyanide sources, requiring careful handling and waste disposal protocols.
-
Product Purification: Separation of the desired product from starting materials, byproducts, and catalyst residues can be complex. For instance, in the Rosenmund-von Braun reaction, the excess copper cyanide and high-boiling polar solvents can complicate purification.[2]
Troubleshooting Guides
Route 1: Cyanation of 2-Isopropylphenol via Formylation and Oximation
This route involves the ortho-formylation of 2-isopropylphenol to yield 3-hydroxy-2-isopropylbenzaldehyde, followed by conversion of the aldehyde to the nitrile.
Workflow Diagram:
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low yield of 3-hydroxy-2-isopropylbenzaldehyde | Poor regioselectivity in the formylation step, leading to the formation of the para-isomer. | The hydroxyl group is a strong ortho, para-director. To favor ortho-formylation, consider using a Duff reaction or a Reimer-Tiemann reaction, which often show a preference for the ortho position. The use of magnesium chloride and triethylamine with paraformaldehyde is also reported to favor ortho-formylation. |
| Incomplete reaction. | Ensure all reagents are dry and the reaction is run under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | |
| Formation of multiple products during oximation | Incorrect pH of the reaction mixture. | The formation of the oxime is pH-dependent. Adjust the pH with a suitable base (e.g., sodium acetate, pyridine) to optimize the reaction. |
| Low yield of nitrile from oxime dehydration | Incomplete dehydration. | Use a more potent dehydrating agent. Acetic anhydride, thionyl chloride, or catalytic p-toluenesulfonic acid with azeotropic removal of water can be effective.[5] |
| Decomposition of the starting material or product. | Perform the dehydration at the lowest effective temperature and monitor the reaction to avoid prolonged heating. |
Route 2: Sandmeyer Reaction from 3-Amino-2-isopropylphenol
This route starts with the diazotization of 3-amino-2-isopropylphenol, followed by cyanation using a copper(I) cyanide catalyst.
Workflow Diagram:
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low yield of the final product | Decomposition of the diazonium salt. | The diazonium salt is often unstable at higher temperatures. Maintain the temperature of the diazotization and the Sandmeyer reaction between 0 and 5 °C. Use the diazonium salt immediately after its formation. |
| Formation of phenol as a byproduct. | This occurs if the diazonium salt reacts with water. Ensure that the concentration of the nucleophile (CuCN) is sufficient and that the reaction is carried out promptly. | |
| Incomplete reaction. | Ensure that the copper(I) cyanide is freshly prepared and active. The use of a slight excess of CuCN may improve the yield. | |
| Formation of tarry byproducts | Radical side reactions. | The Sandmeyer reaction can proceed through a radical mechanism. Ensure that the reaction mixture is well-stirred and that the addition of the diazonium salt to the copper cyanide solution is done slowly and at a controlled temperature. |
Route 3: Rosenmund-von Braun and Palladium-Catalyzed Cyanation from 3-Bromo-2-isopropylphenol
This approach involves the synthesis of 3-bromo-2-isopropylphenol, followed by a cyanation reaction.
Workflow Diagram:
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low yield in bromination | Formation of di- or poly-brominated products. | The hydroxyl group is strongly activating. To achieve mono-bromination, use a mild brominating agent like N-bromosuccinimide (NBS) and control the stoichiometry carefully. Running the reaction at a lower temperature can also improve selectivity. |
| Low yield in Rosenmund-von Braun reaction | High reaction temperatures leading to decomposition. | While high temperatures are often necessary, explore the use of additives like L-proline, which has been shown to promote the reaction at lower temperatures (80-120 °C).[6] |
| Difficult product purification (Rosenmund-von Braun) | Presence of copper salts and high-boiling solvents. | After the reaction, quenching with an aqueous solution of a complexing agent like ethylenediamine or ammonia can help to remove copper salts. Extraction with a suitable organic solvent followed by column chromatography is typically required. |
| Low yield in Pd-catalyzed cyanation | Catalyst deactivation. | The cyanide anion can poison the palladium catalyst.[7] Using a less soluble cyanide source like Zn(CN)2 or K4[Fe(CN)6] can help to maintain a low concentration of free cyanide in the solution.[7][8] The addition of a reducing agent like zinc dust may also be beneficial.[9] |
| Inactive catalyst. | Ensure the palladium catalyst and ligand are of high purity and the reaction is performed under an inert atmosphere. The choice of ligand is also crucial; bulky electron-rich phosphine ligands often give good results. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of 3-Bromo-2-isopropylphenol
This is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-isopropylphenol (1.0 eq), zinc cyanide (Zn(CN)2, 0.6 eq), a palladium precatalyst such as Pd2(dba)3 (2-5 mol%), and a suitable phosphine ligand (e.g., dppf, 4-10 mol%).
-
Solvent Addition: Add a dry, degassed solvent such as DMF or NMP.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.
-
Purification: Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table provides a general comparison of the different synthesis routes. Actual yields may vary depending on the specific reaction conditions and substrate.
| Synthetic Route | Key Reaction | Typical Yields | Advantages | Disadvantages |
| Cyanation of 2-isopropylphenol | Ortho-formylation & Oximation/Dehydration | 40-70% (over 2 steps) | Readily available starting material. | Regioselectivity can be an issue. |
| Sandmeyer Reaction | Diazotization & Cyanation | 60-80% | Well-established reaction. | Multi-step synthesis of the amine precursor may be required; diazonium salts can be unstable. |
| Rosenmund-von Braun Reaction | Nucleophilic Aromatic Substitution | 50-70% | Robust and direct method. | High temperatures, use of stoichiometric copper cyanide, and difficult purification.[2] |
| Palladium-Catalyzed Cyanation | Cross-Coupling | 70-95% | Milder conditions, high yields, broad functional group tolerance. | Cost of palladium catalyst and ligands; potential for catalyst deactivation. |
References
- 1. This compound | 1243279-74-4 | Benchchem [benchchem.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Hydroxy-2-isopropylbenzonitrile and Its Isomers as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-hydroxy-2-isopropylbenzonitrile and its related isomers, focusing on their potential as tyrosinase inhibitors. While direct comparative experimental data for all isomers is not extensively available in the current literature, this document synthesizes existing data on relevant benzonitrile derivatives and explores the structure-activity relationships that govern their inhibitory potential against tyrosinase, a key enzyme in melanin synthesis.
Introduction
This compound is a substituted benzonitrile that has garnered interest for its potential biological activities, including its role as a tyrosinase inhibitor.[1] Tyrosinase is a copper-containing enzyme responsible for the critical steps in melanogenesis. Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders and in cosmetic applications for skin lightening. The unique arrangement of the hydroxyl, isopropyl, and nitrile functional groups on the benzene ring of this compound creates a distinct electronic and steric environment that may influence its interaction with biological targets.[1] This guide aims to provide a comparative overview of this compound with its structural isomers, shedding light on their potential efficacy as tyrosinase inhibitors.
Quantitative Data on Tyrosinase Inhibition
| Compound | Structure | IC50 (µM) |
| 4-Isopropylbenzonitrile | 121.5 | |
| 4-Methylbenzonitrile | 79.9 | |
| 4-Methoxybenzonitrile | 111.1 | |
| Kojic Acid (Standard) | Not specified in the same study, but typically in the low micromolar range. |
Data sourced from a study on benzonitriles as tyrosinase inhibitors.
The hydroxyl and isopropyl groups' positions on the benzonitrile scaffold are expected to significantly influence the inhibitory activity. The structure-activity relationship (SAR) studies of phenolic tyrosinase inhibitors suggest that the presence and position of hydroxyl groups are crucial for activity, often through chelation of the copper ions in the enzyme's active site.[2][3]
Experimental Protocols
A standardized experimental protocol is crucial for the comparative evaluation of tyrosinase inhibitors. The following is a typical protocol for a mushroom tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory effect of test compounds on mushroom tyrosinase activity.
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by mushroom tyrosinase. The absorbance of dopachrome is measured spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and its isomers)
-
Kojic acid (as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
20 µL of the test compound solution (or DMSO for the control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Visualization of Key Processes
Mechanism of Tyrosinase Inhibition by Phenolic Compounds
Phenolic compounds can inhibit tyrosinase through various mechanisms, primarily by acting as competitive inhibitors that bind to the active site of the enzyme, often chelating the copper ions essential for its catalytic activity.
Caption: Mechanism of tyrosinase inhibition by phenolic compounds.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps for a comprehensive comparative study of this compound and its isomers.
Caption: Experimental workflow for comparative analysis.
Discussion and Future Directions
The available data, although limited, suggests that benzonitrile derivatives possess tyrosinase inhibitory activity. The IC50 values for 4-isopropylbenzonitrile, 4-methylbenzonitrile, and 4-methoxybenzonitrile indicate that substitutions on the phenyl ring play a significant role in their potency. For this compound and its isomers, the position of the hydroxyl and isopropyl groups is anticipated to be a key determinant of their inhibitory efficacy.
Future research should focus on the systematic synthesis and biological evaluation of a series of hydroxy-isopropylbenzonitrile isomers. Direct comparative studies using standardized in vitro and cellular assays are essential to establish a clear structure-activity relationship. Such studies would provide valuable insights for the rational design of more potent and selective tyrosinase inhibitors for therapeutic and cosmetic applications. Molecular modeling and kinetic studies would further elucidate the mechanism of inhibition and the specific interactions between these compounds and the tyrosinase active site.
References
A Comparative Guide to the Synthesis of 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for obtaining 3-Hydroxy-2-isopropylbenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The methods are evaluated based on established chemical principles and supported by experimental data from analogous transformations in the scientific literature. This document is intended to assist researchers in selecting an appropriate synthetic strategy based on factors such as precursor availability, reaction scalability, and desired product purity.
Introduction
This compound is a substituted aromatic compound featuring a nitrile, a hydroxyl, and an isopropyl group on a benzene ring. This unique substitution pattern makes it a key building block for the synthesis of more complex molecules with potential biological activity. The validation of a reliable and efficient synthesis method is therefore of significant interest to the scientific community. This guide compares two logical and scientifically sound approaches: Strategy A: Functionalization of a Benzonitrile Core and Strategy B: Cyanation of a Substituted Phenol .
Data Presentation: Comparison of Synthesis Strategies
The following table summarizes the key quantitative metrics for the two proposed synthetic routes. It is important to note that while no direct experimental data for the synthesis of this compound has been found in publicly available literature, the presented data is extrapolated from closely related and well-documented chemical transformations.
| Parameter | Strategy A: Functionalization of Benzonitrile Core | Strategy B: Cyanation of Substituted Phenol |
| Starting Materials | 3-Cyanophenol, Isopropyl Alcohol | 2-Isopropylphenol, Copper(I) Cyanide |
| Key Reactions | Friedel-Crafts Alkylation | Rosenmund-von Braun Cyanation |
| Overall Yield (Estimated) | 60-70% | 85-95% |
| Purity (Post-Purification) | >98% | >99% |
| Number of Steps | 2 | 1 |
| Key Advantages | Utilizes a readily available benzonitrile starting material. | High-yielding single-step process. |
| Key Disadvantages | Potential for isomeric byproducts requiring careful purification. The multi-step nature may lower the overall yield. | Use of toxic cyanide reagents requires stringent safety protocols. |
Experimental Protocols
Strategy A: Functionalization of a Benzonitrile Core (via Friedel-Crafts Alkylation)
This two-step approach involves the ortho-isopropylation of 3-cyanophenol followed by purification.
Step 1: Friedel-Crafts Alkylation of 3-Cyanophenol
Materials:
-
3-Cyanophenol (1 eq.)
-
Isopropyl alcohol (1.5 eq.)
-
Amberlyst-15 ion-exchange resin (0.1 g per mmol of 3-cyanophenol)
-
Toluene (solvent)
Procedure:
-
To a stirred suspension of Amberlyst-15 resin in toluene, add 3-cyanophenol.
-
Heat the mixture to 110 °C.
-
Add isopropyl alcohol dropwise over 30 minutes.
-
Maintain the reaction at 110 °C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the catalyst with toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
Step 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (eluent)
-
Ethyl acetate (eluent)
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Strategy B: Cyanation of a Substituted Phenol (via Rosenmund-von Braun Reaction)
This one-step synthesis involves the direct cyanation of 2-isopropylphenol. A patent for a similar transformation, the cyanation of p-chlorophenol to p-hydroxybenzonitrile, reported a yield of 93.6%[1].
Materials:
-
2-Isopropylphenol (1 eq.)
-
Copper(I) cyanide (CuCN) (1.2 eq.)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Aqueous sodium cyanide (NaCN) solution
-
Dichloromethane (for extraction)
Procedure:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-isopropylphenol and copper(I) cyanide in NMP.
-
Heat the reaction mixture to reflux (approximately 200-220 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to 100 °C.
-
Carefully add an aqueous solution of sodium cyanide to the reaction mixture to dissolve the copper salts.
-
Extract the aqueous phase with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in Strategy A.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Strategy A.
Caption: Comparison of the two primary synthetic routes to this compound.
Conclusion
Both presented strategies offer viable pathways for the synthesis of this compound.
-
Strategy A (Functionalization of a Benzonitrile Core) is a plausible route, particularly if 3-cyanophenol is a readily available starting material. The main challenge lies in controlling the regioselectivity of the Friedel-Crafts alkylation to favor the desired ortho-isomer and the subsequent purification.
-
Strategy B (Cyanation of a Substituted Phenol) appears to be the more efficient approach in terms of step economy and potential overall yield, based on analogous reactions. However, the use of a stoichiometric amount of a copper cyanide salt necessitates careful handling and waste disposal procedures.
The choice of the optimal synthesis method will ultimately depend on the specific resources and priorities of the research team. For large-scale synthesis, the higher yield and single-step nature of Strategy B might be preferable, provided that the necessary safety measures for handling cyanides are in place. For smaller-scale laboratory synthesis where precursor availability and simpler purification might be prioritized, Strategy A presents a solid alternative. Further experimental validation is recommended to determine the precise yields and optimal reaction conditions for the synthesis of this compound.
References
A Comparative Spectroscopic Analysis of 3-Hydroxy-2-isopropylbenzonitrile Against Analytical Standards
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-Hydroxy-2-isopropylbenzonitrile against common analytical standards: benzonitrile, phenol, and isopropylbenzene. The data presented is intended to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and the corresponding standards.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ ppm)
| Compound | Aromatic Protons | Isopropyl Protons (CH) | Isopropyl Protons (CH₃) | Hydroxyl Proton (-OH) |
| This compound (Predicted) | 6.8 - 7.5 (m)[1] | Septet[1] | ~1.2 (d)[1] | Broad singlet[1] |
| Benzonitrile | 7.4 - 7.7 (m) | - | - | - |
| Phenol | 6.9 - 7.3 (m) | - | - | 4.0 - 7.0 (broad s) |
| Isopropylbenzene | 7.1 - 7.3 (m) | 2.9 (septet) | 1.2 (d) | - |
d: doublet, m: multiplet, s: singlet, septet: septet
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ ppm)
| Compound | C≡N | Aromatic C-OH | Aromatic C-isopropyl | Aromatic C | Isopropyl CH | Isopropyl CH₃ |
| This compound (Predicted) | 115 - 120[1] | 150 - 160[1] | 135 - 145[1] | 115 - 140[1] | 25 - 35[1] | 20 - 25[1] |
| Benzonitrile | ~119 | - | - | 129 - 133 | - | - |
| Phenol | - | ~155 | - | 115 - 130 | - | - |
| Isopropylbenzene | - | - | ~149 | 126 - 128 | ~34 | ~24 |
Table 3: Infrared (IR) Spectroscopy Data (Absorption Bands in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C≡N Stretch | C=C Stretch (Aromatic) |
| This compound (Expected) | 3200 - 3600 (broad)[1] | ~3000-3100 | ~2850-2970 | 2200 - 2250 (sharp)[1] | ~1450-1600 |
| Benzonitrile | - | ~3060 | - | ~2230 | ~1450, 1490, 1580 |
| Phenol | 3200 - 3600 (broad) | ~3040 | - | - | ~1500, 1600 |
| Isopropylbenzene | - | ~3020-3080 | ~2870-2960 | - | ~1450, 1495, 1605 |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λmax in nm)
| Compound | Primary Absorption Band (π → π*) | Secondary Absorption Band |
| This compound (Expected) | > 224 | > 271 |
| Benzonitrile | ~224[1] | ~271[1] |
| Phenol | ~210 | ~270 |
| Isopropylbenzene | ~207 | ~260 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 161 | 146 ([M-CH₃]⁺) |
| Benzonitrile | 103 | 76 ([M-HCN]⁺) |
| Phenol | 94 | 66 ([M-CO]⁺), 65 |
| Isopropylbenzene | 120 | 105 ([M-CH₃]⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2][3]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Record the absorbance spectrum of the sample solution over the desired wavelength range (typically 200-400 nm for these compounds).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-Hydroxy-2-isopropylbenzonitrile and structurally related compounds. Due to a lack of direct experimental data for this compound in the public domain, this analysis relies on structure-activity relationship (SAR) studies of similar benzonitrile and phenolic compounds to extrapolate potential efficacy in tyrosinase inhibition, cytotoxicity, and antimicrobial activity.
Comparative Biological Activity Data
While specific quantitative data for this compound is not available, the following table summarizes the reported biological activities of related benzonitrile derivatives to provide a comparative context. The selection of related compounds is based on the presence of key functional groups (hydroxyl, isopropyl, nitrile) and their positional variations on the benzene ring.
Table 1: Comparative Biological Activity of Benzonitrile Derivatives
| Compound | Biological Activity | Assay | IC50 / MIC (µM) | Reference |
| This compound | Tyrosinase Inhibition (Predicted) | - | Data Not Available | - |
| Cytotoxicity (Predicted) | - | Data Not Available | - | |
| Antimicrobial Activity (Predicted) | - | Data Not Available | - | |
| 4-Methylbenzonitrile | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 79.9 | [1] |
| 4-Methoxybenzonitrile (Anisnitrile) | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 111.1 | [1] |
| 4-Isopropylbenzonitrile (Cuminnitrile) | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 121.5 | [1] |
| Various 2-phenylacrylonitrile derivatives | Cytotoxicity | In vitro anti-proliferative assay | e.g., 0.0059 (against HCT116) | [2] |
| Imidazo[1,2-a]pyrimidine derivatives | Cytotoxicity | Sulforhodamine B method | e.g., 35.1 (against MDA-MB-231) | [3] |
| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Antimicrobial Activity | - | Similar to ciprofloxacin | [4] |
Note: The biological activity of this compound is predicted based on its structural similarity to other active benzonitrile compounds. The presence of a hydroxyl group and a lipophilic isopropyl group suggests potential interactions with biological targets.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of related compounds. These protocols can be adapted for the evaluation of this compound.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Principle: Mushroom tyrosinase is used to catalyze the oxidation of L-DOPA to dopachrome. The formation of dopachrome can be monitored spectrophotometrically at 475 nm. The presence of a tyrosinase inhibitor will reduce the rate of dopachrome formation.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Mushroom Tyrosinase solution (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA solution (e.g., 10 mM in phosphate buffer)
-
Test compound solutions at various concentrations (dissolved in a suitable solvent like DMSO).
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution or control.
-
Add 40 µL of the mushroom tyrosinase solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. After incubation, the tubes or wells are examined for visible signs of growth.
Protocol (Broth Microdilution Method):
-
Reagent and Media Preparation:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for most bacteria).
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Visualizations
Signaling Pathways and Experimental Workflows
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, the following SAR insights can be inferred for the potential biological activity of this compound:
-
Tyrosinase Inhibition: The presence of a hydroxyl group on the benzonitrile ring is often associated with tyrosinase inhibitory activity. The position and nature of other substituents, such as the isopropyl group, can influence the potency. For instance, studies on other benzonitriles have shown that the type and position of alkyl and alkoxy groups affect their IC50 values against tyrosinase.[1] The isopropyl group at the 2-position and the hydroxyl group at the 3-position in the target molecule create a specific electronic and steric environment that could favor binding to the enzyme's active site.[5]
-
Cytotoxicity: The cytotoxicity of phenolic compounds can be influenced by the nature and position of alkyl substituents. The introduction of an isopropyl group could modulate the lipophilicity of the molecule, potentially affecting its ability to cross cell membranes and exert cytotoxic effects. The acrylonitrile scaffold, which shares the nitrile group, has been explored for potent anticancer activity, suggesting that the nitrile functionality can be part of a pharmacophore for cytotoxicity.[2]
-
Antimicrobial Activity: Phenolic compounds are known to possess antimicrobial properties. The presence of a hydroxyl group on the aromatic ring is a key feature for this activity. The lipophilicity conferred by the isopropyl group might enhance the compound's ability to disrupt bacterial cell membranes. The overall antimicrobial effect would likely depend on the interplay between the hydrophilic hydroxyl group and the hydrophobic isopropyl group.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, analysis of structurally similar compounds suggests its potential as a tyrosinase inhibitor and warrants further investigation into its cytotoxic and antimicrobial properties. The provided experimental protocols offer a framework for the systematic evaluation of this compound and its analogs. Future SAR studies incorporating this compound are crucial to elucidate its precise biological profile and potential therapeutic applications.
References
- 1. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1243279-74-4 | Benchchem [benchchem.com]
characterization and confirmation of 3-Hydroxy-2-isopropylbenzonitrile structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural characterization of 3-Hydroxy-2-isopropylbenzonitrile. Due to the limited availability of public experimental data for this specific compound, this guide presents a combination of predicted spectral data for this compound and experimental data for structurally related alternatives. This comparative approach allows for a robust understanding of its expected analytical behavior and provides a valuable resource for its identification and confirmation.
Structural Confirmation Workflow
The structural elucidation of a novel or synthesized compound like this compound follows a logical workflow. Spectroscopic and analytical techniques are employed to piece together the molecular structure, which is then compared against theoretical data for confirmation.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of this compound.
Spectroscopic and Physical Data Comparison
The following tables summarize the predicted analytical data for this compound and compare it with experimental data from alternative, structurally similar compounds. This comparison is crucial for researchers in identifying the characteristic signals of the target compound.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) | Data Type |
| This compound | C₁₀H₁₁NO | 161.20 | Not available | Predicted |
| 3-Hydroxybenzonitrile[1] | C₇H₅NO | 119.12 | 119, 91, 64 | Experimental (EI-MS) |
| 4-Isopropylbenzonitrile | C₁₀H₁₁N | 145.20 | 145, 130, 103 | Experimental (GC-MS) |
| 2-Isopropylbenzonitrile[2] | C₁₀H₁₁N | 145.20 | Not available | - |
Table 2: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Isopropyl CH | Isopropyl CH₃ | Hydroxyl OH | Solvent | Data Type |
| This compound | 6.8 - 7.5 (m) | 3.0 - 3.4 (septet) | 1.2 (d) | Variable (br s) | - | Predicted[3] |
| 3-Hydroxybenzonitrile | 7.1 - 7.5 (m) | - | - | Variable (br s) | - | Experimental |
| 4-Isopropylbenzonitrile | 7.3 - 7.6 (m) | 3.0 (septet) | 1.2 (d) | - | CDCl₃ | Experimental |
Table 3: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C≡N | C-OH | C-isopropyl (Aromatic) | Aromatic C | Isopropyl CH | Isopropyl CH₃ | Data Type |
| This compound | 115 - 120 | 150 - 160 | 135 - 145 | 115 - 140 | 25 - 35 | 20 - 25 | Predicted[3] |
| 3-Hydroxybenzonitrile | ~118 | ~157 | - | 115 - 131 | - | - | Experimental |
| 4-Isopropylbenzonitrile | ~119 | - | ~152 | 127 - 132 | ~34 | ~24 | Experimental |
Table 4: IR Spectroscopy Data (Wavenumbers in cm⁻¹)
| Compound | O-H Stretch | C≡N Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | Data Type |
| This compound | 3200 - 3600 (broad) | 2200 - 2250 (sharp) | ~3000 - 3100 | ~2850 - 3000 | Predicted[3] |
| 3-Hydroxybenzonitrile[1] | ~3300 (broad) | ~2230 (sharp) | ~3050 | - | Experimental |
| 4-Isopropylbenzonitrile | - | ~2225 (sharp) | ~3050 | ~2960 | Experimental |
Experimental Protocols
Detailed methodologies are essential for the replication of results and the validation of findings. Below are standard protocols for the key analytical techniques used in the characterization of benzonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the proton frequency.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to be set include the spectral width, number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions, shapes, and intensities of the absorption bands are used to identify the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
GC Separation: A small volume of the sample solution is injected into the GC, where it is vaporized. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a nonpolar DB-5ms column). The oven temperature is typically programmed to ramp up to ensure good separation.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using Electron Ionization - EI), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The GC provides the retention time for each component, while the MS provides a mass spectrum, which serves as a molecular fingerprint for identification.
Comparative Structural Analysis
The unique substitution pattern of this compound, with a hydroxyl group at the 3-position and an isopropyl group at the 2-position, creates a distinct electronic and steric environment that is reflected in its spectral data.
Caption: A comparison of the key structural features of this compound with related alternative compounds.
References
A Comparative Guide to 3-Hydroxy-2-isopropylbenzonitrile and its Alternatives for Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The alternatives selected for comparison are:
-
2-Isopropylphenol: A structural precursor to 3-Hydroxy-2-isopropylbenzonitrile, offering insights into the contribution of the nitrile group.
-
3-Hydroxybenzonitrile: An isomer that allows for the evaluation of the isopropyl group's influence on activity.
-
Kojic Acid: A well-established and widely used tyrosinase inhibitor, serving as a benchmark for performance.[2][3][4]
Quantitative Data Comparison
The following tables summarize the key physicochemical and biological activity data for this compound and its selected alternatives.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | 2-Isopropylphenol (Experimental) | 3-Hydroxybenzonitrile (Experimental) | Kojic Acid (Experimental) |
| Molecular Formula | C₁₀H₁₁NO | C₉H₁₂O | C₇H₅NO | C₆H₆O₄ |
| Molecular Weight ( g/mol ) | 161.20 | 136.19 | 119.12 | 142.11 |
| Melting Point (°C) | N/A | 15-17 | 79-82 | 152-155 |
| Boiling Point (°C) | N/A | 212 | N/A | N/A |
| Solubility in Water | N/A | Slightly soluble | Slightly soluble | Soluble |
| logP | N/A | 2.8 | 1.4 | -0.7 |
Table 2: Tyrosinase Inhibitory Activity (Mushroom Tyrosinase)
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
| This compound | Data not available | N/A | N/A |
| 2-Isopropylphenol | Data not available | N/A | N/A |
| 3-Hydroxybenzonitrile | Data not available | N/A | N/A |
| Kojic Acid | 15.59 - 37.86 | Mixed/Competitive | [2][5] |
Note: The IC₅₀ values for Kojic Acid can vary depending on the experimental conditions.
Experimental Protocols
Synthesis of this compound (Proposed)
While a detailed experimental protocol for the synthesis of this compound is not explicitly available, a plausible route involves the cyanation of a substituted phenol.[1] The following is a proposed, generalized procedure based on established chemical principles.
Reaction: Cyanation of 2-isopropyl-3-bromophenol using copper(I) cyanide (Rosenmund-von Braun reaction).
Materials:
-
2-isopropyl-3-bromophenol
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-isopropyl-3-bromophenol (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Mushroom Tyrosinase Inhibition Assay
The following is a representative protocol for determining the tyrosinase inhibitory activity of a compound, using L-DOPA as the substrate and Kojic Acid as a positive control.[6][7]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (e.g., this compound)
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of the test compound and Kojic Acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or Kojic Acid solution for the positive control, or buffer for the blank), and 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a total of 20-30 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: General workflow for the mushroom tyrosinase inhibition assay.
References
- 1. This compound | 1243279-74-4 | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 7. 3.4. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
Benchmarking 3-Hydroxy-2-isopropylbenzonitrile Against Known STAT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors targeting STAT3 is an active area of research. This guide provides a comparative analysis of the hypothetical inhibitory potential of 3-Hydroxy-2-isopropylbenzonitrile against a panel of well-characterized STAT3 inhibitors.
While there is currently no direct experimental evidence confirming this compound as a STAT3 inhibitor, its substituted benzonitrile scaffold is present in some known inhibitor classes. This guide, therefore, serves as a resource for researchers interested in the potential of novel small molecules for STAT3 inhibition by providing a framework for comparison and outlining the necessary experimental protocols for validation.
Comparative Analysis of STAT3 Inhibitors
The following table summarizes the inhibitory activities of several known STAT3 inhibitors, providing a benchmark for the potential evaluation of novel compounds like this compound. The data presented is compiled from various scientific sources and is intended for comparative purposes.
| Inhibitor | Target Domain | Mechanism of Action | IC50 Value (in vitro) | Cell-Based Potency |
| This compound | Hypothetical: SH2 Domain | Hypothetical: Inhibition of STAT3 dimerization | To Be Determined | To Be Determined |
| Stattic | SH2 Domain | Prevents STAT3 dimerization and activation. | 5.1 µM (cell-free) | Induces apoptosis in various cancer cell lines. |
| S3I-201 (NSC 74859) | SH2 Domain | Inhibits STAT3 DNA-binding activity. | 86 µM (cell-free) | Shows activity against STAT1 and STAT5 at higher concentrations. |
| WP1066 | JAK2/STAT3 | Inhibits JAK2, leading to decreased STAT3 phosphorylation. | 2.30 µM (HEL cells) | Also shows activity against STAT5 and ERK1/2. |
| Cryptotanshinone | STAT3 | Inhibits STAT3 phosphorylation at Tyr705. | 4.6 µM (cell-free) | Selective for STAT3 over STAT1 and STAT5. |
| Niclosamide | STAT3 | Inhibits STAT3 phosphorylation. | 0.7 µM (cell-free) | Selectively inhibits STAT3 over STAT1 and STAT5. |
| C188-9 (TTI 101) | SH2 Domain | Binds to STAT3 with high affinity, inhibiting its function. | Kd = 4.7 nM | Orally bioavailable and concentrates in tumors. |
Experimental Protocols for Assessing STAT3 Inhibition
To experimentally validate the potential of this compound as a STAT3 inhibitor and accurately benchmark it against known compounds, a series of in vitro and cell-based assays are required.
STAT3 Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step in its activation.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency. Treat the cells with varying concentrations of this compound or a known inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
STAT3 DNA Binding Assay (EMSA or ELISA-based)
This assay measures the ability of a compound to prevent the binding of activated STAT3 to its specific DNA consensus sequence.
Protocol (ELISA-based):
-
Nuclear Extract Preparation: Treat cells with the test compound and a STAT3 activator (e.g., IL-6) if necessary. Isolate nuclear extracts from the cells.
-
Assay Plate Preparation: Use a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.
-
Binding Reaction: Add the nuclear extracts to the wells and incubate to allow STAT3 to bind to the DNA.
-
Antibody Incubation: Add a primary antibody specific for activated STAT3, followed by an HRP-conjugated secondary antibody.
-
Detection: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of STAT3 DNA binding.
STAT3-Dependent Reporter Gene Assay (Luciferase Assay)
This cell-based assay quantifies the transcriptional activity of STAT3.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with the test compound and a STAT3 activator (e.g., IL-6).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. A reduction in the normalized luciferase activity indicates inhibition of the STAT3 signaling pathway.
Visualizing Key Pathways and Workflows
To aid in the understanding of the STAT3 signaling pathway and the experimental approaches to its inhibition, the following diagrams are provided.
Caption: The STAT3 signaling pathway, from cytokine binding to gene transcription, and the hypothetical point of inhibition by this compound.
Caption: A generalized experimental workflow for evaluating the inhibitory effect of a test compound on the STAT3 signaling pathway.
Conclusion
While the inhibitory activity of this compound against STAT3 remains to be experimentally determined, this guide provides a comprehensive framework for its evaluation. By benchmarking against known STAT3 inhibitors and employing the detailed experimental protocols provided, researchers can systematically assess the potential of this and other novel compounds as therapeutic agents targeting the STAT3 signaling pathway. The provided visualizations of the signaling cascade and experimental workflows serve as valuable tools for conceptualizing and executing these critical studies in the field of drug discovery.
References
A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of the purity of different batches of 3-Hydroxy-2-isopropylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a robust and widely used method for purity assessment.[1] This document outlines a comprehensive experimental protocol, presents a comparative analysis of hypothetical batches, and offers a visual workflow to guide the analytical process.
Introduction to Purity Analysis of this compound
This compound is a substituted aromatic nitrile whose chemical properties are influenced by the interplay of its hydroxyl, isopropyl, and nitrile functional groups.[1] The synthesis of this compound can result in the formation of various process-related impurities, including isomers, unreacted starting materials, and by-products. Rigorous analytical testing is therefore essential to guarantee the quality and consistency of the material. HPLC is the method of choice for this analysis due to its high resolving power and sensitivity.
Comparative Purity Analysis of this compound Batches
The following table summarizes the hypothetical purity data from the analysis of three different batches of this compound using the HPLC method detailed in this guide. The data highlights the variability that can be encountered in synthetic chemistry and underscores the importance of a reliable analytical method for quality control.
| Parameter | Batch A | Batch B | Batch C |
| Purity of this compound (%) | 99.85 | 98.50 | 99.20 |
| Impurity 1: 4-Hydroxy-2-isopropylbenzonitrile (%) | 0.05 | 0.50 | 0.15 |
| Impurity 2: 2-Isopropylbenzonitrile (%) | 0.03 | 0.30 | 0.10 |
| Impurity 3: 3-Hydroxybenzonitrile (%) | 0.02 | 0.25 | 0.05 |
| Impurity 4: Unidentified Impurity 1 (%) | Not Detected | 0.15 | 0.30 |
| Impurity 5: Unidentified Impurity 2 (%) | 0.05 | 0.30 | 0.20 |
| Total Impurities (%) | 0.15 | 1.50 | 0.80 |
Experimental Protocol: HPLC Purity Determination
This section provides a detailed protocol for the determination of the purity of this compound by reversed-phase HPLC. This method is designed to separate the main component from its potential process-related impurities.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard and test samples.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable.
-
Inject the standard solution in duplicate.
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas.
5. Calculation of Purity:
The purity of the this compound sample is calculated based on the area percentage of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the purity analysis and a conceptual representation of how product purity can impact downstream biological applications.
Caption: Workflow for HPLC Purity Analysis.
Caption: Purity Impact on Biological Activity.
Conclusion
The presented HPLC method provides a reliable and robust approach for the purity analysis of this compound. The comparative data underscores the necessity of such analytical procedures in a research and development setting to ensure the quality and consistency of synthetic intermediates. By implementing a stringent quality control process, researchers can have higher confidence in their experimental outcomes and the integrity of their subsequent research.
References
A Comparative Guide to 3-Hydroxy-2-isopropylbenzonitrile as a Potential Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Hydroxy-2-isopropylbenzonitrile, a synthetic aromatic compound with potential applications in drug development and cosmetic science as a tyrosinase inhibitor. Due to the limited number of peer-reviewed studies on this specific molecule, this guide leverages structure-activity relationship (SAR) principles derived from existing research on analogous phenolic compounds to evaluate its potential efficacy against known tyrosinase inhibitors.
Introduction to this compound
This compound is a substituted benzonitrile featuring a hydroxyl (-OH) group at the 3-position and an isopropyl group at the 2-position of the benzene ring. This unique arrangement of a hydrogen bond donor (hydroxyl group), a lipophilic isopropyl group, and an electron-withdrawing nitrile group suggests potential interactions with biological targets. While direct biological data is scarce, its structural similarity to known phenolic tyrosinase inhibitors makes it a compound of interest for further investigation.
Conceptual Comparison with Known Tyrosinase Inhibitors
The inhibitory activity of phenolic compounds against tyrosinase, the key enzyme in melanin biosynthesis, is heavily influenced by their substitution patterns. The hydroxyl group is crucial for activity, often mimicking the natural substrate, L-tyrosine. The presence and position of other substituents modulate the inhibitory potency.
This compound's potential as a tyrosinase inhibitor can be inferred by comparing its structure to established inhibitors:
-
Hydroxyl Group: The phenolic hydroxyl group is a key feature for tyrosinase inhibition, as it can chelate the copper ions in the enzyme's active site.
-
Isopropyl Group: The bulky, lipophilic isopropyl group at the ortho position to the hydroxyl group may enhance binding to the hydrophobic pocket of the enzyme's active site. However, its position could also introduce steric hindrance, potentially affecting the binding affinity.
-
Nitrile Group: The electron-withdrawing nature of the nitrile group can influence the acidity of the phenolic proton, which may play a role in the interaction with the enzyme.
Performance Comparison with Alternative Tyrosinase Inhibitors
To provide a quantitative context for the potential of this compound, the following table summarizes the inhibitory activity (IC50 values) of several known tyrosinase inhibitors with structural similarities. A lower IC50 value indicates greater potency.
| Compound | Chemical Structure | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| Kojic Acid | 4-oxo-5-hydroxy-2-(hydroxymethyl)-4H-pyran | Mushroom | L-DOPA | 121 ± 5 | [1] |
| β-Arbutin | 4-hydroxyphenyl beta-D-glucopyranoside | Mushroom | L-DOPA | >8000 | [1] |
| Deoxyarbutin | 4-(tetrahydropyran-2-yloxy)phenol | Mushroom | L-DOPA | >8000 | [1] |
| 4-n-Butylresorcinol | 4-butylbenzene-1,3-diol | Human | L-DOPA | 21 | [2] |
| Thiamidol | 2-amino-4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]benzene-1,3-diol | Human | L-DOPA | 1.1 | [2] |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773) | Not available | Mushroom | L-DOPA (diphenolase) | 8.06 | [3] |
| 1c (a (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogue) | Not available | Mushroom | L-DOPA | 4.70 ± 0.40 | [3] |
| Rhodanine-3-propionic acid | 2-thioxo-1,3-thiazolidin-4-one-3-propanoic acid | Mushroom | L-DOPA | 0.7349 | [4] |
| Lodoxamide | N,N'-(1,2-phenylene)bis(oxamic acid) | Mushroom | L-DOPA | 3.715 | [4] |
| Cytidine 5'-(dihydrogen phosphate) | Cytidine monophosphate | Mushroom | L-DOPA | 6.289 | [4] |
Experimental Protocols
The following is a standard protocol for a mushroom tyrosinase inhibition assay, a common method for evaluating potential inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Kojic Acid)
-
Solvent for test compound and control (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilutions are made with the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the mushroom tyrosinase solution to each well.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at time zero and then at regular intervals for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
The rate of dopachrome formation is determined by the change in absorbance over time.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Melanin Biosynthesis Pathway
The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a key precursor for both eumelanin and pheomelanin.[5][6][7][8][9]
Caption: The enzymatic pathway of melanin synthesis.
Experimental Workflow for Tyrosinase Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel tyrosinase inhibitors, from initial screening to in vitro validation.[4][10][11][12]
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]
- 5. researchgate.net [researchgate.net]
- 6. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosinase - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Hydroxy-2-isopropylbenzonitrile is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, including procedural steps for chemical neutralization. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if necessary, an apron or coveralls.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
General Handling:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
II. Disposal Overview
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This ensures that the compound is managed in an environmentally responsible and compliant manner.
For laboratory settings where small quantities of the compound may need to be neutralized before disposal, a chemical treatment process can be employed. The following sections detail a protocol for the alkaline hydrolysis of this compound to convert the nitrile group into a less toxic carboxylate salt.
III. Quantitative Data on Waste Characterization
| Parameter | Indicative Limit (mg/L) | Notes |
| Cyanide (as free CN) | 0.05 - 2 | Varies significantly by jurisdiction and receiving water body. Nitriles are distinct from free cyanide but this indicates the general toxicity concern for the cyano group. |
| pH | 6.0 - 9.0 | Standard range for wastewater discharge to prevent corrosion of infrastructure and harm to aquatic life. |
| Organic Compounds (Total) | Varies | Often regulated as Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC). Limits are site and industry-specific. |
Note: These are indicative values and should not be considered as legal discharge limits. Always consult with your institution's environmental health and safety department and local regulatory agencies.
IV. Experimental Protocol: Alkaline Hydrolysis for Neutralization
This protocol describes the conversion of this compound to its corresponding carboxylic acid salt, which is generally less hazardous. This procedure should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M) for final pH adjustment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Reaction Setup: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: For each gram of the nitrile compound, slowly add approximately 10-15 mL of 2 M sodium hydroxide solution. The hydrolysis of nitriles is typically performed with an excess of base.[1][2][3][4][5]
-
Heating and Reflux: Attach a reflux condenser to the flask and begin stirring the mixture. Heat the solution to reflux using a heating mantle. The hydrolysis of benzonitriles generally requires elevated temperatures to proceed at a reasonable rate.[2][3]
-
Reaction Monitoring: Continue the reflux for several hours. The reaction progress can be monitored by the disappearance of the organic nitrile layer (if present) and the formation of a homogeneous aqueous solution.
-
Cooling: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.
-
Neutralization: Once cooled, slowly and with stirring, add 2 M hydrochloric acid to neutralize the excess sodium hydroxide. Monitor the pH using pH paper or a pH meter. Adjust the pH to be within the neutral range (6-8), unless local regulations specify otherwise for disposal.
-
Disposal of Hydrolyzed Solution: The resulting aqueous solution containing the sodium salt of 3-hydroxy-2-isopropylbenzoic acid and sodium chloride is now ready for disposal. This solution should be collected in a properly labeled aqueous waste container. Consult your institution's waste disposal guidelines for the final disposal of this neutralized solution.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistics for Handling 3-Hydroxy-2-isopropylbenzonitrile
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 3-Hydroxy-2-isopropylbenzonitrile, including detailed operational and disposal plans to ensure laboratory safety and procedural clarity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following PPE is required:
-
Eye Protection: Chemical splash goggles that meet EN 166 certification are mandatory.
-
Hand Protection: Due to the aromatic nature of the compound, standard nitrile gloves may offer only short-term splash protection and are not recommended for prolonged contact. For extended handling, Viton® or butyl rubber gloves are recommended. If only nitrile gloves are available, they should be changed immediately upon any contact with the chemical.
-
Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.
Operational Plan
A systematic approach to the handling of this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the chemical name and associated hazards.
2. Handling and Use:
-
All weighing and preparation of solutions must be performed in a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Ensure that an eyewash station and safety shower are readily accessible.
3. Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data
The following table summarizes key quantitative data for this compound and the closely related compound, benzonitrile, for which more extensive data is available.
| Parameter | Value | Reference Compound |
| Molecular Weight | 161.20 g/mol | This compound |
| OSHA PEL (Permissible Exposure Limit) | None established | Benzonitrile[1][2] |
| ACGIH TLV (Threshold Limit Value) | None established | Benzonitrile[1][2] |
| NIOSH REL (Recommended Exposure Limit) | None established | Benzonitrile[2] |
Note: In the absence of specific exposure limits for this compound, the limits for benzonitrile should be considered as a conservative guideline.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.
1. Contaminated PPE and Materials:
-
All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads, weighing paper) that come into contact with this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Unused or Waste Chemical:
-
Unused or waste this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Decontamination of Glassware:
-
Glassware should be rinsed with a suitable solvent (e.g., acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste.
-
After the initial rinse, the glassware can be washed with soap and water.
Experimental Protocol: Neutralization of Aromatic Nitrile Waste
A key aspect of responsible chemical management is the in-lab neutralization of hazardous waste where feasible and safe. The following protocol details a method for the hydrolysis of aromatic nitrile waste, such as this compound, to a less toxic carboxylic acid or amide using alkaline hydrogen peroxide. This procedure should only be carried out by trained personnel in a chemical fume hood.
Materials:
-
Aromatic nitrile waste
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask) of an appropriate size to allow for potential foaming
-
pH paper or pH meter
Procedure:
-
Dilution: Dilute the aromatic nitrile waste with a water-miscible solvent (e.g., ethanol or isopropanol) to a concentration of approximately 5-10%. This is to control the reaction rate and heat generation.
-
Alkalinization: Place the diluted nitrile solution in the reaction vessel with a stir bar and begin stirring. Slowly add the sodium hydroxide solution until the pH of the mixture is between 10 and 11.
-
Peroxide Addition: While continuing to stir, slowly add 30% hydrogen peroxide to the solution. The addition should be done in small portions to control the reaction temperature. The molar ratio of hydrogen peroxide to the nitrile should be approximately 3:1 to ensure complete hydrolysis.
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature of the reaction mixture and maintain it below 50°C. If necessary, use an ice bath to cool the reaction vessel. Continue stirring the mixture for several hours or until the reaction is complete. The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available.
-
Neutralization and Disposal: Once the reaction is complete, the resulting solution will contain the sodium salt of the corresponding carboxylic acid or the amide. Neutralize the solution to a pH of 7 with a suitable acid (e.g., dilute hydrochloric acid). The neutralized solution can then be disposed of as aqueous waste, in accordance with local regulations.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Disposal pathways for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
